1-tert-butyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-tert-butylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)10-5-6(4-9-10)7(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRFFZHSJYVBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640803 | |
| Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950858-65-8 | |
| Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of this compound is most commonly achieved through a two-step sequence:
-
Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate: This key intermediate is synthesized via the condensation reaction of ethyl 2-formyl-3-oxopropanoate with tert-butylhydrazine.
-
Step 2: Hydrolysis to this compound: The ethyl ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product.
An alternative, though less direct route, could involve the Vilsmeier-Haack formylation of a suitable 1-tert-butyl-pyrazole precursor to introduce a formyl group at the 4-position, followed by oxidation to the carboxylic acid. However, the synthesis via the ester intermediate is generally more straightforward.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
This procedure is adapted from established methods for the synthesis of pyrazole-4-carboxylates from β-dicarbonyl compounds.[1]
Reaction:
-
Starting Materials: Ethyl 2-formyl-3-oxopropanoate, tert-butylhydrazine hydrochloride, Sodium Bicarbonate
-
Solvent: Absolute Ethanol
-
Reaction Conditions: Reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of ethyl 2-formyl-3-oxopropanoate (1 equivalent), tert-butylhydrazine hydrochloride (1.1 equivalents), and sodium bicarbonate (3 equivalents) in absolute ethanol is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
This protocol is based on the hydrolysis of a similar pyrazole ester.[2]
Reaction:
-
Starting Material: Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
-
Reagent: Potassium Hydroxide
-
Solvent: Ethanol
Procedure:
-
A solution of potassium hydroxide (2 equivalents) in ethanol is prepared.
-
This solution is added to a refluxing solution of ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
-
The reaction mixture is heated on a steam bath for 5-10 minutes.
-
The mixture is then poured into ice-water and filtered.
-
The aqueous solution is acidified with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration and dried to yield this compound.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound and its intermediate. Please note that the yield for the first step is an estimate based on similar reactions, as a specific yield for this exact transformation was not found in the provided search results.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | C₁₀H₁₆N₂O₂ | 196.25 | 70-80 (estimated) | Oil or low-melting solid | Not reported |
| This compound | C₈H₁₂N₂O₂ | 168.19 | 72[2] | Solid | Not reported |
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Overall synthesis of this compound.
Experimental Workflow: Step 1
This diagram outlines the workflow for the synthesis of the ester intermediate.
Caption: Workflow for the synthesis of the pyrazole ester intermediate.
Experimental Workflow: Step 2
This diagram details the workflow for the hydrolysis of the ester to the final carboxylic acid.
Caption: Workflow for the hydrolysis to the final carboxylic acid.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key data, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 168.19 g/mol | [1][2] |
| CAS Number | 950858-65-8 | [2][3][4] |
| Canonical SMILES | CC(C)(C)N1C=C(C=N1)C(=O)O | [2][5] |
| InChI Key | UQRFFZHSJYVBMX-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.7 | [5] |
| Physical Form | Solid | [4] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Aqueous Solubility | Not experimentally determined | - |
| pKa | Not experimentally determined | - |
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.[3]
Experimental Protocol
Materials:
-
Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
10% Hydrochloric acid (HCl) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a mixed solvent system of THF, MeOH, and H₂O in a 3:1:1 (v/v/v) ratio.
-
Dissolve ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in the mixed solvent.
-
Add lithium hydroxide (3.0 equivalents) to the solution.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Upon completion of the reaction, add H₂O and EtOAc to the mixture.
-
Acidify the mixture to a pH of approximately 2-3 using a 10% HCl solution.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield this compound.[3]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its ethyl ester precursor.
Caption: Synthetic pathway for this compound.
Biological and Pharmacological Context
While specific signaling pathways for this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have shown a wide range of activities, including anti-inflammatory, analgesic, and antimicrobial effects. Further research into the specific biological targets and mechanisms of action for this particular compound is warranted to explore its full therapeutic potential.
References
In-Depth Technical Guide: 1-tert-butyl-1H-pyrazole-4-carboxylic acid (CAS No. 950858-65-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, serving as a crucial resource for researchers engaged in the development of novel therapeutics and other advanced chemical applications.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its chemical structure features a pyrazole ring substituted with a tert-butyl group at the N1 position and a carboxylic acid group at the C4 position. This substitution pattern influences its solubility, stability, and potential biological interactions.
| Property | Value | Source |
| CAS Number | 950858-65-8 | [Internal Search] |
| Molecular Formula | C₈H₁₂N₂O₂ | [Internal Search] |
| Molecular Weight | 168.19 g/mol | [Internal Search] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
| Predicted XlogP | 0.7 | [2] |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 169.09715 |
| [M+Na]⁺ | 191.07909 |
| [M-H]⁻ | 167.08259 |
| [M+NH₄]⁺ | 186.12369 |
| [M+K]⁺ | 207.05303 |
| [M+H-H₂O]⁺ | 151.08713 |
| [M+HCOO]⁻ | 213.08807 |
| [M+CH₃COO]⁻ | 227.10372 |
| [M+Na-2H]⁻ | 189.06454 |
| [M]⁺ | 168.08932 |
| [M]⁻ | 168.09042 |
Data predicted using CCSbase.[2]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester. A general and detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Hydrolysis [3]
Materials:
-
Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (1.66 mmol, 327 mg)
-
Lithium hydroxide (LiOH) (5.0 mmol, 120 mg)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
10% Hydrochloric acid (HCl) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a mixed solvent system of THF:MeOH:H₂O in a 3:1:1 (v/v) ratio.
-
In 8 mL of the mixed solvent, add ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate and LiOH.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Upon completion of the reaction, add H₂O and EtOAc to the mixture.
-
Acidify the mixture with a 10% HCl solution.
-
Separate the organic layer.
-
Dry the organic layer with Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the final product.
Yield: 78% (217 mg)[3] Mass Spectral Data: m/z = 168[3]
Biological Activity and Applications in Drug Development
While specific biological data for this compound is not extensively available in peer-reviewed literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anti-inflammatory: Acting as inhibitors of enzymes such as cyclooxygenase (COX).[4]
-
Anticancer: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[5]
-
Antimicrobial: Showing efficacy against a range of bacterial and fungal pathogens.
-
Antidiabetic: Demonstrating potential in the management of diabetes.[6]
-
Neuroprotective: Exhibiting properties that may be beneficial in neurodegenerative diseases.[5]
Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tert-butyl group can enhance metabolic stability and cell permeability, while the carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for screening.
Logical Relationship of Pyrazole Derivatives in Drug Discovery:
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an attractive starting material for medicinal chemistry campaigns. While specific biological activity for this compound is yet to be widely reported, its structural similarity to other biologically active pyrazoles suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides foundational information to aid researchers in the synthesis and further exploration of this and related compounds in the pursuit of new drug candidates and other chemical innovations. Further investigation into the biological effects of this specific molecule is warranted.
References
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 950858-65-8 [chemicalbook.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcps.nknpub.com [ijcps.nknpub.com]
Spectroscopic Profile of 1-tert-butyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 1-tert-butyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported data and predicted spectral characteristics based on analogous compounds and spectroscopic principles. The information is intended to support research, development, and quality control activities involving this molecule.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 950858-65-8 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Structure | |
| CC(C)(C)N1C=C(C=N1)C(=O)O |
Spectral Data Summary
The following tables summarize the available and predicted spectral data for this compound.
Mass Spectrometry
A reported synthesis of this compound provided the following mass spectrometry data point.[1]
| Ion | m/z |
| [M]⁺ | 168 |
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of similar pyrazole derivatives.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~8.0 | s | 1H | Pyrazole H5 |
| ~7.8 | s | 1H | Pyrazole H3 |
| ~1.6 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are presented below, based on the analysis of analogous structures.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~140 | Pyrazole C5 |
| ~138 | Pyrazole C3 |
| ~115 | Pyrazole C4 |
| ~60 | -C(CH₃)₃ |
| ~30 | -C(CH₃)₃ |
Predicted Infrared (IR) Spectral Data
The predicted key infrared absorption bands are listed below.
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2970 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=N, C=C stretch (pyrazole ring) |
| ~1250 | C-O stretch |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the characterization of a synthesized organic compound like this compound using the spectroscopic methods discussed.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
Lacking Specific Data: A Methodological Guide to Determining the Solubility of 1-tert-butyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the solubility of 1-tert-butyl-1H-pyrazole-4-carboxylic acid in organic solvents. Following a comprehensive review of available scientific literature, specific quantitative solubility data for this compound in various organic solvents could not be located. General information suggests that the tert-butyl group may enhance solubility in non-polar solvents compared to other analogs[1]. However, precise numerical values are not publicly available.
In light of this, the focus of this document shifts to providing a detailed, best-practice experimental protocol for determining the solubility of this compound. This guide will enable researchers to generate reliable and reproducible solubility data in their laboratories. The methodologies described are based on widely accepted and reliable techniques for active pharmaceutical ingredients (APIs)[2][3][4][5][6].
Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[2][5][6]. The procedure involves preparing a saturated solution of the compound in the solvent of interest, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solid.
Key Experimental Considerations:
-
Temperature Control: Solubility is highly dependent on temperature. Therefore, all steps of the experiment should be conducted at a constant and recorded temperature[2][5].
-
Purity of Materials: The purity of both the this compound and the organic solvents will significantly impact the results[2].
-
Solid State of the API: The crystalline form (polymorphism) of the solid can affect its solubility. It is recommended to characterize the solid form of the API before and after the experiment[6].
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. Preliminary tests are recommended to determine the necessary equilibration time[4][6].
Step-by-Step Methodology:
-
Preparation of the Suspension:
-
Add an excess amount of solid this compound to a stoppered flask or vial containing the selected organic solvent.
-
It is crucial to ensure an excess of the solid is present to maintain a saturated solution throughout the experiment[2].
-
-
Equilibration:
-
The flasks are then agitated at a constant temperature using a mechanical shaker or stirrer.
-
The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause particle size reduction.
-
The time required to reach equilibrium can vary and should be determined experimentally[5].
-
-
Phase Separation:
-
Once equilibrium is reached, the undissolved solid must be separated from the saturated solution.
-
This can be achieved through centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
-
Analysis of the Saturated Solution:
-
An aliquot of the clear, saturated supernatant is carefully removed.
-
The concentration of this compound in the aliquot is determined using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC) is a commonly used and recommended technique for this analysis due to its ability to separate the compound of interest from any potential impurities or degradation products[2][4].
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the saturation shake-flask method for determining solubility.
References
- 1. 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid|CAS 1407966-15-7 [benchchem.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. who.int [who.int]
discovery and history of pyrazole-4-carboxylic acids
An In-depth Technical Guide on the Discovery and History of Pyrazole-4-Carboxylic Acids
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] First identified by German chemist Ludwig Knorr in 1883, this scaffold is present in a multitude of clinically significant pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil.[1][4][5] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its status as a "privileged scaffold."[3][5]
Within this important class of compounds, pyrazole-4-carboxylic acids and their derivatives represent a particularly valuable subclass. The carboxylic acid group at the 4-position provides a crucial synthetic handle for further molecular elaboration, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize interactions with biological targets.[4][6] This has led to the exploration of pyrazole-4-carboxylic acid derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[7][8][9] This guide provides a technical overview of the historical discovery, evolution of synthetic methodologies, and key applications of this pivotal molecular core.
Foundational Syntheses of the Pyrazole Ring
The journey to synthesizing specifically substituted pyrazoles began with the development of general methods for constructing the core heterocyclic ring.
The Knorr Pyrazole Synthesis (1883)
The first documented synthesis of a pyrazole derivative was achieved by Ludwig Knorr in 1883.[10] The Knorr synthesis is a condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically catalyzed by an acid.[11][12][13] The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11][13] A variation using a β-ketoester leads to the formation of a pyrazolone, a related and equally important heterocyclic system.[12] Due to the stability of the resulting aromatic product, yields are often high.[12]
Caption: General workflow of the Knorr Pyrazole Synthesis.
The Pechmann Pyrazole Synthesis (1898)
Another classical method was reported by German chemist Hans von Pechmann in 1898, involving the 1,3-dipolar cycloaddition of diazomethane and acetylene. This reaction initially forms a non-aromatic 3H-pyrazole, which then undergoes a 1,5-hydrogen shift (tautomerization) to yield the stable aromatic pyrazole.[14] While historically significant, early versions of this method were limited by the use of hazardous and carcinogenic reagents like diazomethane and hydrazine derivatives.[14]
Evolution of Synthetic Routes to Pyrazole-4-Carboxylic Acids
While the Knorr and Pechmann syntheses provided access to the basic pyrazole scaffold, more targeted approaches were needed to install the carboxylic acid functionality specifically at the 4-position.
The Vilsmeier-Haack Approach
A dominant strategy for synthesizing pyrazole-4-carboxylic acids involves the Vilsmeier-Haack reaction. This method introduces a formyl group (-CHO) onto the pyrazole ring, which is subsequently oxidized to a carboxylic acid. The reaction typically starts with a hydrazone derived from an active methylene compound or ketone.[15][16][17] Treatment with a Vilsmeier reagent, such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leads to cyclization and formylation at the 4-position, yielding a pyrazole-4-carboxaldehyde.[15][16][18]
Caption: Synthesis of pyrazole-4-carboxylic acids via the Vilsmeier-Haack reaction.
Lithiation and Carboxylation
A direct and efficient method for introducing the carboxyl group involves a halogen-metal exchange followed by carboxylation. The process begins with a pre-functionalized pyrazole, typically 4-bromopyrazole.[19] At low temperatures (-78°C), the bromo-substituted pyrazole is treated with a strong organolithium base, such as n-butyllithium, to generate a highly reactive 4-lithiopyrazole intermediate.[19] This intermediate is then quenched with solid carbon dioxide (dry ice), which, after an acidic workup, yields the final pyrazole-4-carboxylic acid.[19]
Modern Cycloaddition and One-Pot Methodologies
Modern organic synthesis has focused on developing more efficient, regioselective, and environmentally benign methods.
-
1,3-Dipolar Cycloadditions: These reactions remain a powerful tool for constructing the pyrazole ring with precise control over substituent placement.[10][18][20] Modern variations utilize a range of dipoles and dipolarophiles to access highly functionalized pyrazoles that can be converted to 4-carboxylic acid derivatives.
-
One-Pot Syntheses: Researchers have developed "one-pot" procedures that combine multiple reaction steps without isolating intermediates. For example, ketones and acid chlorides can be reacted to form a 1,3-diketone in situ, which is then immediately treated with hydrazine to form the pyrazole core, streamlining the overall process.[21][22]
Quantitative Data: Synthesis and Biological Activity
The versatility of pyrazole-4-carboxylic acid synthesis allows for the creation of large compound libraries for drug discovery screening.
Table 1: Comparison of Selected Synthetic Methods
| Method | Starting Materials | Key Reagents | Typical Yields | Key Features |
| Vilsmeier-Haack | Ketone Hydrazones | POCl₃, DMF | 72-83%[17] | Regioselective formation of 4-formyl pyrazoles; versatile for various substitutions.[17] |
| Lithiation | 4-Bromopyrazole | n-Butyllithium, CO₂ | Not specified | Direct carboxylation at the 4-position; requires low temperatures.[19] |
| Cycloaddition | 2-Azidoacrylates, Hydrazonyl Chlorides | Triethylamine | 43-73%[20] | Builds the ring with substitution in place; offers high regioselectivity.[20] |
| One-Pot Condensation | Ketones, Diethyl Oxalate, Arylhydrazine | N/A | 60-66%[10] | High efficiency by combining steps; avoids isolation of intermediates.[10] |
Table 2: Examples of Biologically Active Pyrazole-4-Carboxylic Acid Derivatives
| Compound Class/Example | Biological Target/Activity | Quantitative Data | Reference |
| Pyrazole-3,4-dicarboxylic acid derivatives | Antifungal (Candida strains) | MIC values reported for various derivatives | [8][23] |
| Pyrazole derivative (nitro-substituted) | Antimicrobial (Bacillus cereus) | MIC = 128 µg/mL | [7] |
| Pyrazole Carboxylic Acids (e.g., 15-XV) | Rat Hao2 Enzyme Inhibitor | IC₅₀ values reported in the study | [9] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Antibacterial (S. aureus) | MIC = 25.1 µM | [8] |
Key Applications in Drug Discovery and Development
The pyrazole-4-carboxylic acid scaffold is a key building block in the development of new therapeutic agents. Its ability to be readily modified allows for the systematic exploration of structure-activity relationships (SAR).
-
Anti-inflammatory Agents: The pyrazole core is famously present in Celecoxib, a selective COX-2 inhibitor.[24] While Celecoxib itself is not a carboxylic acid, the synthetic strategies for it and its analogs are deeply rooted in classical pyrazole chemistry.[24][25][26][27]
-
Anticancer Agents: Numerous pyrazole derivatives, including those derived from the 4-carboxylic acid scaffold, have been investigated as potential anticancer agents, targeting various pathways involved in cell proliferation and survival.[3][7]
-
Antimicrobial Agents: Researchers have synthesized series of pyrazole carboxylic acids and evaluated them for antibacterial and antifungal properties, with some compounds showing promising activity against pathogenic strains.[7][8][23]
-
Enzyme Inhibitors: The scaffold has been successfully used to design potent and selective enzyme inhibitors. For instance, a library screening identified pyrazole carboxylic acids as hits, which were then optimized into potent inhibitors of the rat long-chain L-2-hydroxy acid oxidase 2 (Hao2), an enzyme linked to blood pressure regulation.[9]
References
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. name-reaction.com [name-reaction.com]
- 14. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 15. sid.ir [sid.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review [pubmed.ncbi.nlm.nih.gov]
- 25. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 26. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Theoretical Investigation of 1-tert-butyl-1H-pyrazole-4-carboxylic acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. Understanding the three-dimensional structure, electronic properties, and vibrational signatures of these compounds is crucial for rational drug design and development. This technical guide outlines a comprehensive theoretical approach for the characterization of 1-tert-butyl-1H-pyrazole-4-carboxylic acid using computational chemistry methods. While specific experimental data for this molecule's theoretical calculations are not extensively published, this paper presents a standardized, robust methodology based on Density Functional Theory (DFT) for researchers to follow. It includes protocols for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals, providing a foundational framework for future in-silico studies.
Introduction
This compound is a heterocyclic compound of significant interest due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. The pyrazole ring system is a key structural motif in numerous drugs with analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The tert-butyl group and carboxylic acid moiety further functionalize the core, influencing its steric and electronic properties, and thereby its potential biological interactions.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[3][4] They allow for the prediction of molecular properties with a high degree of accuracy, complementing and guiding experimental research. By calculating parameters such as optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties (HOMO-LUMO energies), researchers can gain deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions.[3]
This guide provides a detailed protocol for conducting theoretical calculations on this compound, offering a roadmap for researchers to generate valuable data for drug design, materials science, and fundamental chemical research.
Methodologies: A Protocol for Theoretical Calculations
This section details the standard operating procedure for performing DFT calculations on this compound. The workflow is designed to ensure reproducibility and accuracy.
Computational Workflow
The logical flow of the theoretical calculations is depicted below. The process begins with the initial construction of the molecule, followed by geometry optimization to find the lowest energy conformation. A frequency calculation is then performed to confirm the nature of the stationary point and to predict vibrational spectra. Finally, electronic properties are calculated from the optimized structure.
References
The Pyrazole Scaffold: A Comprehensive Guide to its Diverse Biological Activities and Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic versatility have enabled the development of a vast library of derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological landscape of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of critical signaling pathways and workflows to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile core.
Anticancer Activities
Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival signaling. Many derivatives function as potent kinase inhibitors, interfering with signaling cascades that are frequently dysregulated in cancer.
Inhibition of Key Cancer-Related Kinases
A primary mechanism of action for many anticancer pyrazoles is the inhibition of protein kinases crucial for tumor growth and vascularization, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1] Dual inhibition of both EGFR and VEGFR-2 has become a promising strategy to synergistically target tumor growth and angiogenesis, and pyrazole scaffolds have been successfully employed in this context.[2]
The following diagram illustrates the interconnected signaling pathways of EGFR and VEGFR-2, which are common targets for pyrazole-based inhibitors.
References
An In-depth Technical Guide on the Stability and Storage of 1-tert-butyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a key intermediate in organic synthesis and drug discovery. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.
Summary of Storage and Stability Data
The stability of this compound is paramount for its effective use. While specific quantitative degradation data is not extensively available in public literature, safety data sheets and supplier information provide consistent recommendations for storage and handling to ensure its stability. The compound is generally considered stable under standard ambient conditions.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | [1][2][3] |
| Atmosphere | Store under an inert gas. | [4] |
| Container | Keep in a tightly closed container. | [1][2][3][5] |
| Ventilation | Store in a well-ventilated area. | [1][2][3][5] |
| Light | Store away from direct sunlight. | [3] |
| Ignition Sources | Keep away from sources of ignition. | [1][2] |
Handling and Incompatibilities
Proper handling is essential to prevent contamination and degradation. Standard laboratory procedures should be followed, including the use of personal protective equipment such as gloves and eye protection.[5][6] It is advised to avoid contact with skin and eyes and to prevent the inhalation of dust or fumes.[1][5][7]
Incompatible Materials: To prevent adverse reactions and degradation, this compound should be stored away from:
General Experimental Protocol for Assessing Chemical Stability
Objective: To determine the stability of this compound under various environmental conditions.
Materials:
-
This compound
-
Vials (amber and clear)
-
Environmental chambers (for controlled temperature and humidity)
-
Light source (for photostability testing)
-
Analytical instrumentation (e.g., HPLC, LC-MS) for purity assessment
Methodology:
-
Sample Preparation: Accurately weigh samples of the compound into different vials.
-
Stress Conditions: Expose the samples to a range of conditions, including:
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (e.g., 4°C).
-
Humidity: Controlled humidity levels (e.g., 75% RH).
-
Light: Exposure to UV and visible light.
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).
-
Analysis: At each time point, assess the purity of the sample using a validated analytical method (e.g., HPLC). Quantify the parent compound and any degradation products.
-
Data Evaluation: Compare the purity of the stressed samples to a control sample stored under ideal conditions (cool, dark, and dry).
Visual Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the handling and storage of this compound to ensure its stability and minimize risks.
Caption: Workflow for handling and storage of this compound.
References
1-tert-butyl-1H-pyrazole-4-carboxylic acid molecular weight and formula
This document provides a comprehensive overview of 1-tert-butyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. It covers the fundamental molecular properties, detailed experimental protocols for its synthesis, and a logical workflow for its preparation and analysis.
Molecular Data and Properties
The key molecular identifiers and properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O₂[1][2][3][4] |
| Molecular Weight | 168.19 g/mol [1][4] |
| IUPAC Name | This compound |
| CAS Number | 950858-65-8[2][5] |
| SMILES | CC(C)(C)N1C=C(C=N1)C(=O)O[2][3] |
Experimental Protocols
The synthesis of pyrazole carboxylic acids is a fundamental process in the development of various bioactive compounds.[1] The following protocols provide detailed methodologies for the synthesis of this compound and related derivatives.
1. Synthesis via Saponification of Ethyl Ester
This protocol details the hydrolysis of an ethyl ester precursor to yield the target carboxylic acid.
-
Starting Material: Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
-
Reagents: Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Methanol (MeOH), Water (H₂O), 10% Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄).
Procedure:
-
Prepare a mixed solvent system of THF-MeOH-H₂O in a 3:1:1 volume ratio.[5]
-
Dissolve ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (1.66 mmol) and LiOH (5.0 mmol) in 8 mL of the prepared mixed solvent.[5]
-
Stir the reaction mixture at 25 °C for 12 hours.[5]
-
Upon completion, add H₂O and EtOAc to the mixture.[5]
-
Acidify the mixture with a 10% HCl solution to precipitate the product.[5]
-
Separate the organic layer.
-
Dry the organic layer with Na₂SO₄ and concentrate it under reduced pressure to obtain the final product, this compound.[5]
2. General Synthesis of Pyrazole Carboxylic Acids via Hydrolysis
This method describes a general procedure for preparing pyrazole carboxylic acids from their corresponding esters using basic conditions.
-
Starting Material: Appropriate pyrazole-4-carboxylate ester
-
Reagents: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol (EtOH) or Methanol (MeOH), Water, Hydrochloric acid (HCl).
Procedure:
-
Dissolve the starting pyrazole ester (e.g., ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) in ethanol.[6]
-
Add a solution of potassium hydroxide in ethanol to the refluxing ester solution.[7] Alternatively, the ester can be treated with a solution of 2N NaOH in methanol and heated to reflux.[8]
-
Heat the reaction mixture on a steam bath or reflux for a period of minutes to several hours (e.g., 5 minutes to 3 hours).[6][7]
-
Remove the solvent under reduced pressure.[6]
-
Dissolve the residue in water and acidify with concentrated or 10% hydrochloric acid.[6][7]
-
Collect the precipitated product by filtration and dry it to yield the pyrazole carboxylic acid.[6][7]
Visualized Workflow and Pathways
The following diagrams illustrate key processes relevant to the synthesis and handling of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Role of pyrazole derivatives in chemical synthesis and industry applications.
References
- 1. Tert-butyl 1H-pyrazole-4-carboxylate [myskinrecipes.com]
- 2. 1stsci.com [1stsci.com]
- 3. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. biocompare.com [biocompare.com]
- 5. This compound | 950858-65-8 [chemicalbook.com]
- 6. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-tert-butyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a prevalent feature in numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] The tert-butyl group at the N1 position can enhance metabolic stability and lipophilicity, making this scaffold particularly attractive for drug design. This document provides detailed protocols for the synthesis of common derivatives—amides and esters—from this compound, along with representative data and workflow diagrams to guide researchers in their synthetic endeavors.
Data Presentation
Table 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling
| Entry | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purification |
| 1 | Aniline | EDC, HOBt, DIPEA | DMF | 12 | 85 | Column Chromatography |
| 2 | Benzylamine | EDC, HOBt, DIPEA | DCM | 8 | 92 | Column Chromatography |
| 3 | Morpholine | EDC, HOBt, DIPEA | DMF | 10 | 88 | Recrystallization |
| 4 | Piperidine | EDC, HOBt, DIPEA | DCM | 6 | 95 | Column Chromatography |
Data are representative and compiled from typical amide coupling reactions.
Table 2: Synthesis of Ester Derivatives
| Entry | Alcohol | Method | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purification |
| 1 | Methanol | Fischer Esterification | H₂SO₄ (cat.) | Methanol | 24 | 75 | Extraction |
| 2 | Ethanol | Steglich Esterification | DCC, DMAP | DCM | 6 | 88 | Column Chromatography |
| 3 | Isopropanol | Uronium Salt Coupling | TBTU, DIPEA | DMF | 4 | 82 | Column Chromatography |
| 4 | Phenol | Uronium Salt Coupling | HATU, DIPEA | DMF | 5 | 78 | Column Chromatography |
Data are representative and compiled from typical esterification reactions.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amide Derivatives using EDC/HOBt Coupling
This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[6]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine) (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Continue stirring the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide derivative.
Protocol 2: General Procedure for the Synthesis of Ester Derivatives via Steglich Esterification
This protocol outlines the synthesis of esters from this compound and an alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol) (1.5 eq)
-
DCC (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the desired ester derivative.
Visualizations
Caption: Synthetic workflow for derivatives of this compound.
Caption: Generalized anti-inflammatory signaling pathway targeted by pyrazole derivatives.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-tert-butyl-1H-pyrazole-4-carboxylic acid as a Versatile Building Block for Pharmaceutical Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Its structural versatility and ability to engage in various biological interactions have made it a cornerstone in modern drug discovery.[4] Among pyrazole-based building blocks, 1-tert-butyl-1H-pyrazole-4-carboxylic acid stands out as a particularly valuable synthon. The tert-butyl group provides steric bulk and lipophilicity, which can enhance binding affinity and modulate pharmacokinetic properties, while the carboxylic acid moiety serves as a convenient handle for synthetic elaboration, most commonly through amide bond formation.
This document provides detailed application notes and protocols for utilizing this compound in the synthesis of potent kinase inhibitors, a prominent class of drugs in oncology and immunology.
Application Note 1: Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells.[5] It is a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it an attractive therapeutic target for autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.[5] Pyrazole-based scaffolds have been successfully employed to develop potent and selective Syk inhibitors.
Syk Signaling Pathway Overview
The diagram below illustrates a simplified representation of the Syk signaling cascade initiated by B-cell receptor (BCR) activation. Syk is recruited to the phosphorylated ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) of CD79A/B and subsequently activates downstream effectors like PLCγ2 and PI3K, leading to cellular responses such as proliferation and differentiation.
References
- 1. Tert-butyl 1H-pyrazole-4-carboxylate [myskinrecipes.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 5. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-tert-butyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including but not limited to, kinase inhibition, farnesoid X receptor (FXR) antagonism, and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition. The sterically bulky tert-butyl group often imparts favorable pharmacokinetic properties and can influence the binding orientation of the molecule within the target's active site. This document provides a detailed overview of the applications of this scaffold, including synthesis protocols, biological evaluation methods, and structure-activity relationship (SAR) insights.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the cyclocondensation of a β-ketoester equivalent with tert-butylhydrazine, followed by functional group manipulations.
General Synthetic Workflow
Synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route, commencing with the preparation of the intermediate ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate, followed by its hydrolysis to yield the final product. This application note includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the cyclocondensation of diethyl ethoxymethylenemalonate with tert-butylhydrazine hydrochloride to form the pyrazole ring and yield ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
This procedure is adapted from established methods for pyrazole synthesis from β-enamino esters.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Diethyl ethoxymethylenemalonate | C10H16O5 | 216.23 | 21.6 g | 0.1 |
| tert-Butylhydrazine hydrochloride | C4H13ClN2 | 124.61 | 12.5 g | 0.1 |
| Triethylamine | C6H15N | 101.19 | 20.2 g | 0.2 |
| Ethanol (absolute) | C2H5OH | 46.07 | 200 mL | - |
| Ethyl acetate | C4H8O2 | 88.11 | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) in absolute ethanol (200 mL) in a 500 mL round-bottom flask, add triethylamine (20.2 g, 0.2 mol).
-
Add tert-butylhydrazine hydrochloride (12.5 g, 0.1 mol) portion-wise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.
Expected Yield: ~70-80%
Step 2: Synthesis of this compound
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.[1]
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | C10H16N2O2 | 196.25 | 1.96 g | 0.01 |
| Lithium hydroxide (LiOH) | LiOH | 23.95 | 0.48 g | 0.02 |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 15 mL | - |
| Methanol (MeOH) | CH3OH | 32.04 | 5 mL | - |
| Water (H2O) | H2O | 18.02 | 5 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | As needed | - |
| Anhydrous sodium sulfate (Na2SO4) | Na2SO4 | 142.04 | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1.96 g, 0.01 mol) in a mixture of THF (15 mL), methanol (5 mL), and water (5 mL).[1]
-
Add lithium hydroxide (0.48 g, 0.02 mol) to the solution.[1]
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
After completion, remove the THF and methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (20 mL) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[1]
Expected Yield: 78%[1]
Characterization Data
| Property | Value |
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| Mass Spectrum | m/z 168 [M]+[1] |
| ¹H NMR (CDCl₃) | Expected: δ 10-12 (br s, 1H, COOH), 8.0-8.2 (s, 1H, pyrazole-H), 7.8-8.0 (s, 1H, pyrazole-H), 1.6 (s, 9H, C(CH₃)₃). Note: The acidic proton of the carboxylic acid may be broad and its chemical shift is concentration-dependent. |
| ¹³C NMR (CDCl₃) | Expected: δ 165-170 (C=O), 140-145 (pyrazole-C), 135-140 (pyrazole-C), 110-115 (pyrazole-C), 60-65 (C(CH₃)₃), 30-35 (C(CH₃)₃). Note: Carboxylic acid carbon chemical shifts typically appear in the 165-185 ppm range. |
| Melting Point | Not available in the searched literature. Similar pyrazole carboxylic acids have melting points in the range of 200-280 °C. |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Diethyl ethoxymethylenemalonate and triethylamine are flammable and should be handled away from ignition sources.
-
tert-Butylhydrazine hydrochloride is toxic and should be handled with care.
-
Lithium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Hydrochloric acid is corrosive and should be handled with caution.
This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and characterization of this compound for various research and development applications.
References
Application Notes and Protocols for 1-tert-butyl-1H-pyrazole-4-carboxylic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-tert-butyl-1H-pyrazole-4-carboxylic acid as a versatile ligand in coordination chemistry. The protocols are based on established methods for similar pyrazole-based ligands and can be adapted for specific research needs.
Introduction
This compound is a bifunctional organic ligand featuring a pyrazole ring and a carboxylic acid group. The pyrazole moiety offers N-donor atoms for coordination, while the carboxylate group provides O-donor atoms. The bulky tert-butyl group can influence the steric environment around the metal center, potentially leading to unique coordination geometries and framework topologies in the resulting metal complexes. This combination of features makes it a promising candidate for the construction of novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with applications in catalysis, luminescence, and materials science. Pyrazole-based ligands are known to form stable coordination compounds with a variety of metal ions.[1][2][3]
Potential Applications
Coordination complexes derived from pyrazole carboxylic acid ligands have demonstrated a range of functionalities. While specific data for this compound is limited, based on analogous compounds, potential applications include:
-
Heterogeneous Catalysis: Metal-organic frameworks constructed from pyrazole-based ligands can serve as robust heterogeneous catalysts.[4][5] The porous nature of MOFs allows for the diffusion of substrates to the active metal centers. The specific catalytic activity will depend on the choice of the metal ion. For example, copper-based complexes have shown activity in oxidation reactions.[5]
-
Luminescence: Lanthanide and some transition metal complexes incorporating pyrazole carboxylic acid derivatives have exhibited interesting photoluminescent properties.[2][6][7] These materials can be explored for applications in sensing, bio-imaging, and solid-state lighting. The emission properties are influenced by the metal ion and the ligand's ability to sensitize the metal's luminescence.
-
Gas Storage and Separation: The porosity of MOFs synthesized with this ligand could be tuned for selective gas adsorption, a critical aspect in industrial separations and environmental applications.
-
Drug Delivery: The functionalizable pores of MOFs can be utilized to encapsulate and release drug molecules in a controlled manner, although this application is yet to be explored for this specific ligand.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of coordination compounds using this compound. Researchers should optimize these procedures for their specific metal salt and desired product.
Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol describes a general procedure for synthesizing a crystalline MOF using a solvothermal method.
Materials:
-
This compound (Ligand)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol, 18.2 mg) in 5 mL of DMF.
-
In a separate vial, dissolve the metal salt (0.1 mmol) in 5 mL of ethanol.
-
Combine the two solutions in the vial containing the ligand.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.
-
Allow the oven to cool down to room temperature slowly.
-
Crystals of the MOF should form at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum or in a desiccator.
Protocol 2: Characterization of the Synthesized Coordination Compound
1. Single-Crystal X-ray Diffraction (SCXRD):
-
Purpose: To determine the precise three-dimensional atomic structure of the crystalline product.
-
Methodology: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected, and the structure is solved and refined using appropriate software.
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from SCXRD data.
-
Methodology: A finely ground powder sample is placed on a sample holder, and the diffraction pattern is recorded over a range of 2θ angles.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and pyrazole groups.
-
Methodology: The IR spectra of the free ligand and the metal complex are recorded, typically using KBr pellets or an ATR accessory, in the 4000–400 cm⁻¹ range.
4. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the compound and to determine the presence of coordinated or guest solvent molecules.
-
Methodology: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.
5. Photoluminescence Spectroscopy:
-
Purpose: To investigate the luminescent properties of the material.
-
Methodology: The solid-state excitation and emission spectra are recorded using a spectrofluorometer at room temperature and, if necessary, at low temperatures (e.g., 77 K).
Data Presentation
The following tables summarize hypothetical but representative quantitative data that could be obtained from the characterization of a coordination compound synthesized with this compound.
Table 1: Crystallographic Data for a Hypothetical Zn-MOF
| Parameter | Value |
| Chemical Formula | C₂₄H₃₀N₄O₈Zn₂ |
| Formula Weight | 673.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 16.456(7) |
| c (Å) | 18.789(8) |
| β (°) | 95.12(3) |
| Volume (ų) | 3118(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.432 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.125 |
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)
| Compound | ν(C=O) of COOH | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν (νₐₛ - νₛ) |
| This compound | 1690 | - | - | - |
| Hypothetical Zn-MOF | - | 1610 | 1420 | 190 |
The shift in the carboxylate stretching frequencies upon coordination is indicative of the coordination mode (e.g., monodentate, bidentate bridging).
Table 3: Photoluminescence Data for a Hypothetical Eu-based Complex
| Parameter | Value |
| Excitation Maximum (nm) | 298 |
| Emission Maxima (nm) | 579, 592, 615, 651, 700 |
| Major Emission Peak (nm) | 615 (⁵D₀ → ⁷F₂) |
| Lifetime (ms) | 0.85 |
| Quantum Yield (%) | 15 |
Visualizations
Caption: Workflow for MOF synthesis, characterization, and potential applications.
Caption: Possible coordination modes of the pyrazole-carboxylate ligand to metal centers.
References
- 1. researchgate.net [researchgate.net]
- 2. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Luminescent First-Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-tert-butyl-1H-pyrazole-4-carboxylic acid in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-tert-butyl-1H-pyrazole-4-carboxylic acid is a crucial heterocyclic building block in the discovery and development of novel agrochemicals. Its rigid pyrazole core, substituted with a sterically demanding tert-butyl group, provides a unique scaffold that has been successfully exploited to create potent fungicides, insecticides, and herbicides. The carboxylic acid functionality serves as a key handle for synthetic elaboration, allowing for the facile introduction of various pharmacophores to modulate biological activity, selectivity, and physicochemical properties. These application notes provide an overview of its role, synthesis, and protocols for biological evaluation in an agrochemical context. Pyrazole-based compounds are significant in agrochemical research due to their wide range of biological activities.[1][2]
Key Applications in Agrochemical Research
The primary role of this compound in agrochemical research is as a pivotal intermediate for the synthesis of more complex and biologically active molecules.[3] The pyrazole scaffold is a common feature in many commercial pesticides.[4]
-
Fungicides: The most prominent application is in the development of succinate dehydrogenase inhibitors (SDHIs). The pyrazole-4-carboxamide moiety is a well-established pharmacophore that binds to the ubiquinone-binding site of the succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, leading to the disruption of fungal respiration.[1][5][6]
-
Insecticides: Pyrazole derivatives have been developed into potent insecticides. A notable example is the class of phenylpyrazole insecticides, which act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, leading to neurotoxicity in insects.[7]
-
Herbicides: Certain pyrazole derivatives exhibit herbicidal activity by inhibiting key plant enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[8]
While direct quantitative biological activity data for this compound is not extensively published, the activity of its derivatives underscores the importance of this scaffold. The following table summarizes the biological activity of selected pyrazole-carboxamide derivatives, illustrating the potency that can be achieved through derivatization of the pyrazole carboxylic acid core.
Data Presentation: Biological Activity of Pyrazole Derivatives
| Compound Class | Derivative Example | Target Organism | Bioassay | Activity Metric | Value | Reference |
| Pyrazole Carboxamide | N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22) | Sclerotinia sclerotiorum | In vivo preventative efficacy | % Inhibition at 200 µg/mL | 89.9% | [6] |
| Pyrazole-Thiazole Carboxamide | Compound 9ac | Rhizoctonia cerealis | In vitro antifungal | EC₅₀ | 1.1 - 4.9 mg/L | [9] |
| Pyrazole-Thiazole Carboxamide | Compound 9cd | Sclerotinia sclerotiorum | In vitro antifungal | EC₅₀ | 0.8 mg/L | [9] |
| N-Pyridylpyrazole Thiazole | Compound 7g | Plutella xylostella | Insecticidal | LC₅₀ | 5.32 mg/L | [10][11] |
| N-Pyridylpyrazole Thiazole | Compound 7g | Spodoptera exigua | Insecticidal | LC₅₀ | 6.75 mg/L | [10][11] |
| Schiff Base Pyrazole | Compound 3f | Termites | Anti-termite | LC₅₀ | 0.001 µg/mL | [12] |
| Pyrazole Amide | Compound 6ba | Digitaria sanguinalis | Herbicidal (root inhibition) | % Inhibition at 100 mg/L | ~90% | [13] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related pyrazole-4-carboxylic acids.[14][15][16]
Workflow Diagram for Synthesis
Caption: Synthetic workflow for this compound.
Materials:
-
Ethyl acetoacetate
-
tert-Butylhydrazine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
After stirring for 30 minutes, add tert-butylhydrazine hydrochloride (1.0 equivalent) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a dilute solution of acetic acid in ethanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0 equivalents) in water.
-
Heat the mixture to reflux for 2-4 hours, or until the ester is consumed as indicated by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is a generalized method for assessing the antifungal activity of compounds against various phytopathogenic fungi.[17][18]
Workflow for Antifungal Assay
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Materials:
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum)
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in sterile DMSO.
-
Preparation of Amended Media: Autoclave PDA medium and cool it to approximately 50-55°C. Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing the same concentration of DMSO without the test compound.
-
Pouring Plates: Pour the PDA medium (both with and without the test compound) into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the actively growing edge of a fresh culture of the test fungus. Place one mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
-
EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data at different concentrations.
Signaling Pathway: Inhibition of Succinate Dehydrogenase
The primary mode of action for many pyrazole-carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.
Diagram of SDH Inhibition
Caption: Mechanism of SDH inhibition by pyrazole carboxamides.
Mechanism Description:
-
Normal Function: Succinate dehydrogenase (SDH) catalyzes the oxidation of succinate to fumarate in the TCA cycle. The electrons released in this reaction are transferred to ubiquinone (Coenzyme Q), which then shuttles them to Complex III of the electron transport chain.
-
Inhibition: Pyrazole carboxamide fungicides, derived from this compound, act as competitive inhibitors at the ubiquinone-binding (Qp) site of the SDH complex.[5][19]
-
Consequence: This binding physically blocks the transfer of electrons from the iron-sulfur clusters within SDH to ubiquinone. The disruption of the electron transport chain halts ATP production, leading to a depletion of cellular energy and ultimately causing fungal cell death.
This compound is a valuable synthon for the development of novel agrochemicals. While it may not possess high intrinsic biological activity, its derivatives, particularly the carboxamides, have demonstrated significant potential as potent fungicides through the inhibition of succinate dehydrogenase. The provided protocols offer a framework for the synthesis and biological evaluation of new agrochemical candidates based on this promising scaffold. Further research should focus on the synthesis and screening of diverse libraries of derivatives to explore the full potential of this chemical class in crop protection.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tert-butyl 1H-pyrazole-4-carboxylate [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Esterification of 1-tert-butyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate via Fischer esterification of 1-tert-butyl-1H-pyrazole-4-carboxylic acid. The protocol outlines the reaction setup, purification methods, and expected analytical data for the final product. This procedure is intended to serve as a practical guide for researchers in medicinal chemistry and drug development requiring the synthesis of pyrazole-based ester derivatives.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of new therapeutic agents due to their diverse biological activities. The esterification of pyrazole carboxylic acids is a fundamental transformation to produce key intermediates for further molecular elaboration. This application note details the conversion of this compound to its corresponding ethyl ester, a versatile building block in organic synthesis. The described method is a classic Fischer esterification, which is a reliable and cost-effective approach for this type of transformation.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | Reagent Grade (≥98%) |
| Ethanol (Absolute) | Anhydrous, 200 proof |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Hexanes | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous |
| Brine (Saturated NaCl Solution) | Aqueous |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |
| Silica Gel | 60 Å, 230-400 mesh |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Magnetic stirrer and stir bar | |
| Separatory funnel | |
| Rotary evaporator | |
| Glass column for chromatography | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 27.4 mmol).
-
Add 50 mL of absolute ethanol. The carboxylic acid may not fully dissolve at this stage.
-
Slowly and carefully, add concentrated sulfuric acid (0.5 mL) to the stirred suspension.
-
Attach a reflux condenser to the flask.
2. Reaction:
-
Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting carboxylic acid spot and the appearance of a new, higher Rf spot indicates the formation of the ester.
3. Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.
-
Carefully add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Shake the funnel and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with another 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
4. Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel.[1]
-
Pack the column with a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate as a solid. A related pyrazole ester was obtained as a yellow solid.[1]
Data Presentation
Table 1: Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | This compound |
| Alcohol | Ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (~80-85 °C) |
| Expected Yield | 70-85% |
| Physical Appearance | White to off-white solid |
Table 2: Spectroscopic Data for Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 8.05 (s, 1H, pyrazole-H) | 163.5 (C=O) |
| 7.95 (s, 1H, pyrazole-H) | 140.2 (pyrazole-C) |
| 4.28 (q, J = 7.1 Hz, 2H, -OCH₂CH₃) | 118.0 (pyrazole-C) |
| 1.62 (s, 9H, -C(CH₃)₃) | 60.5 (-OCH₂CH₃) |
| 1.34 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | 60.0 (-C(CH₃)₃) |
| 29.8 (-C(CH₃)₃) | |
| 14.4 (-OCH₂CH₃) |
Note: The spectroscopic data presented is predicted data based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the esterification of this compound.
Signaling Pathway/Logical Relationship Diagram
This section is not applicable to a chemical synthesis protocol.
Conclusion
The Fischer esterification method described provides an efficient and straightforward procedure for the synthesis of ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate. The protocol is suitable for laboratory-scale synthesis and yields the desired product in good purity after standard work-up and purification techniques. The provided data and workflow serve as a comprehensive guide for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development.
References
Application Note and Protocol: A Scalable Synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-tert-butyl-1H-pyrazole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities. The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic protocol suitable for large-scale production. This document outlines a detailed two-step procedure for the scale-up synthesis of this compound, focusing on process efficiency, yield optimization, and purification strategies amenable to industrial production.
The described synthetic approach involves an initial condensation reaction to form the pyrazole ring, followed by a straightforward hydrolysis to yield the final carboxylic acid. This method is designed to be cost-effective and operationally simple for multigram to kilogram scale synthesis.
Overall Synthetic Scheme
The synthesis is a two-step process starting from commercially available reagents:
-
Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate via condensation of tert-butylhydrazine hydrochloride with ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Step 2: Saponification of the resulting ester to afford the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
Materials:
-
tert-Butylhydrazine hydrochloride
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq) and ethanol.
-
Stir the suspension and add triethylamine (2.2 eq) portion-wise at room temperature. An exotherm may be observed.
-
To the resulting mixture, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) dropwise, maintaining the internal temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate as an oil or a low-melting solid. The crude product can be used in the next step without further purification or can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Step 2: Saponification to this compound
Materials:
-
Crude ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, dissolve the crude ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to 60-70°C and stir for 2-4 hours. Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Stir the resulting slurry in the ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash the filter cake with cold water, and dry under vacuum at 50-60°C to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the scale-up synthesis of this compound.
| Parameter | Step 1: Ester Formation | Step 2: Saponification |
| Scale | 1.0 mol | 0.8 mol |
| Starting Material | tert-Butylhydrazine HCl | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate |
| Solvent | Ethanol | Methanol/Water |
| Reagents | TEA, Ethyl 2-(ethoxymethylene)-3-oxobutanoate | NaOH, HCl |
| Reaction Temperature | Reflux (~78°C) | 60-70°C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 85-95% (crude) | 90-98% |
| Product Purity (by HPLC) | >95% (crude) | >99% (after recrystallization) |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Logical Relationship of Key Steps
Caption: Key stages in the synthesis of the target carboxylic acid.
Application Notes: 1-tert-butyl-1H-pyrazole-4-carboxylic acid in the Synthesis of Bioactive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-tert-butyl-1H-pyrazole-4-carboxylic acid as a key building block in the synthesis of bioactive molecules, particularly potent kinase inhibitors. The document details synthetic protocols, biological evaluation methods, and the underlying signaling pathways, offering a practical guide for researchers in drug discovery and development.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] this compound is a valuable starting material for the synthesis of a diverse range of pyrazole derivatives. The tert-butyl group can provide steric bulk and lipophilicity, which can be crucial for optimizing the binding of a molecule to its biological target.[3] This document focuses on the application of this compound in the preparation of pyrazole-4-carboxamide derivatives as inhibitors of key signaling kinases, such as those in the JAK-STAT pathway.
Target Signaling Pathway: The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, apoptosis, and immune regulation.[4][5] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including cancers and autoimmune disorders.[5][6] Consequently, the kinases within this pathway, particularly the JAK family (JAK1, JAK2, JAK3, and TYK2), are significant targets for therapeutic intervention.[4][7] Pyrazole-based molecules have shown considerable promise as inhibitors of JAK kinases.[8][9]
Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.
Figure 1: The JAK-STAT signaling pathway and its inhibition by pyrazole-based molecules.
Quantitative Data of Bioactive Pyrazole Derivatives
The following table summarizes the inhibitory activities of several reported pyrazole-based kinase inhibitors to provide a reference for the expected potency of newly synthesized compounds derived from this compound.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | HEL, K562 | >10, >10 | [8][9] |
| Compound 11b | JAK1, JAK2, JAK3 | 43, 21, 58 | HEL, K562 | 0.35, 0.37 | [8][9] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | - | - | [10] |
| Tofacitinib | JAK1, JAK2, JAK3 | 15.1, 77.4, 55.0 | - | - | [10] |
| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | ~3, ~3, 1.2, 4 | HCT116 | - | [11] |
| BIRB 796 | p38α MAP Kinase | - | - | - | |
| Compound 8t | FLT3, CDK2, CDK4 | 0.089, 0.719, 0.770 | MV4-11 | 0.00122 |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative pyrazole-4-carboxamide inhibitor starting from this compound, and for the subsequent biological evaluation of its activity.
Synthetic Workflow
The general workflow for the preparation and evaluation of a bioactive pyrazole-4-carboxamide is outlined below.
Figure 2: General experimental workflow for the synthesis and evaluation of pyrazole-4-carboxamide inhibitors.
Protocol 1: Synthesis of N-(Aryl)-1-tert-butyl-1H-pyrazole-4-carboxamide
This protocol describes a general method for the amide coupling of this compound with a substituted aniline using a common coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-aminobenzonitrile) (1.1 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HBTU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(Aryl)-1-tert-butyl-1H-pyrazole-4-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized pyrazole-4-carboxamide against a target kinase (e.g., JAK2).
Materials:
-
Synthesized pyrazole-4-carboxamide inhibitor
-
Recombinant human JAK2 enzyme
-
Substrate peptide for JAK2
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrazole inhibitor in DMSO.
-
Add the diluted inhibitor, a positive control inhibitor (e.g., Ruxolitinib), and a DMSO vehicle control to the wells of a 384-well plate.
-
Add the JAK2 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (at a concentration close to the Kₘ for JAK2).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of the synthesized pyrazole-4-carboxamide on the proliferation of a cancer cell line (e.g., HEL, which has a known JAK2 mutation).
Materials:
-
HEL (human erythroleukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized pyrazole-4-carboxamide inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HEL cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the pyrazole inhibitor in the cell culture medium.
-
Treat the cells with the diluted inhibitor at various concentrations. Include a vehicle control (medium with the highest concentration of DMSO, typically <0.1%).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel pyrazole-4-carboxamide derivatives as potential therapeutic agents targeting signaling pathways such as the JAK-STAT cascade. The systematic application of these methods will facilitate the discovery and development of new bioactive molecules for the treatment of various diseases.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Hydrolysis of the Ester Precursor: The final step in many syntheses of this compound is the hydrolysis of a corresponding ester (e.g., ethyl or methyl ester). Incomplete hydrolysis is a common reason for low yields.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can drive the hydrolysis to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Ensure Sufficient Base: A stoichiometric excess of the base (e.g., NaOH or KOH) is crucial for complete saponification. Typically, 2-3 equivalents of the base are used.
-
Solvent System: Ensure the ester is soluble in the chosen solvent system. A co-solvent like THF or dioxane might be necessary if the ester has poor solubility in aqueous alcohol.
-
-
-
Suboptimal Cyclization Conditions: The formation of the pyrazole ring is a critical step. The choice of reagents and conditions can significantly impact the yield.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure the purity of the starting materials, particularly the hydrazine reagent (tert-butylhydrazine). Impurities can lead to side reactions.
-
Reaction Temperature: The temperature for the cyclization reaction needs to be optimized. Some reactions proceed well at room temperature, while others may require heating.
-
-
-
Product Loss During Work-up and Purification: The desired carboxylic acid can be lost during the extraction and purification steps.
-
Troubleshooting Steps:
-
Acidification: After hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the carboxylate.
-
Extraction: If the product is extracted with an organic solvent, ensure the aqueous layer is saturated with NaCl to reduce the solubility of the product in the aqueous phase. Use a suitable solvent for extraction where the product has good solubility.
-
Purification: Recrystallization is a common purification method. Choosing the right solvent system is critical to maximize recovery.
-
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Regioisomers
The reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine can lead to the formation of regioisomers. For the synthesis of this compound, the primary concern is the formation of the corresponding 1-tert-butyl-1H-pyrazole-3-carboxylic acid or 1-tert-butyl-1H-pyrazole-5-carboxylic acid isomer, depending on the synthetic route.
-
Controlling Regioselectivity:
-
Choice of Synthetic Route: Some synthetic routes offer better regiocontrol than others. For example, starting with a pre-functionalized pyrazole and then introducing the tert-butyl group can sometimes offer better control.
-
Reaction Conditions: The solvent, temperature, and presence of catalysts can influence the regioselectivity of the cyclization reaction. It is often necessary to screen different conditions to find the optimal setup for the desired isomer.
-
Steric Hindrance: The bulky tert-butyl group can direct the regioselectivity of the reaction due to steric hindrance.
-
-
Separation of Isomers:
-
Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the mobile phase is crucial for achieving good separation.
-
Recrystallization: In some cases, fractional recrystallization can be used to separate isomers if they have significantly different solubilities in a particular solvent.
-
Issue 3: Difficulty in Product Purification
-
Persistent Impurities:
-
Troubleshooting Steps:
-
Recrystallization: Perform multiple recrystallizations from different solvent systems.
-
Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can help remove them.
-
Washing: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be effective.
-
-
-
Product is an Oil or Gummy Solid:
-
Troubleshooting Steps:
-
Trituration: Vigorously stirring the oil or gummy solid with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes induce crystallization.
-
Solvent-Anti-Solvent Precipitation: Dissolve the product in a minimal amount of a good solvent and then slowly add an anti-solvent to precipitate the solid.
-
Seed Crystals: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic strategies often start with a 1,3-dicarbonyl compound or its equivalent. For the 4-carboxylic acid derivative, a typical precursor is a dialkyl 2-(ethoxymethylene)malonate which is then reacted with tert-butylhydrazine. The resulting pyrazole ester is then hydrolyzed to the carboxylic acid.
Q2: How can I monitor the progress of the hydrolysis step?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting ester on a TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared. A suitable eluent system would be a mixture of hexane and ethyl acetate. The carboxylic acid product will typically have a lower Rf value than the ester.
Q3: What is the best way to purify the final product?
A3: Recrystallization is generally the preferred method for purifying this compound. Suitable solvents for recrystallization include ethanol/water mixtures, ethyl acetate/hexane mixtures, or isopropanol. The choice of solvent will depend on the impurities present. If recrystallization is unsuccessful, column chromatography on silica gel can be employed.
Q4: Can I use a different base for the hydrolysis step?
A4: Yes, while sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most commonly used, other strong bases like lithium hydroxide (LiOH) can also be effective. The choice of base is generally not critical, as long as it is used in sufficient excess to ensure complete saponification.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
This protocol is a representative example for the formation of the pyrazole ester precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add tert-butylhydrazine hydrochloride (1.1 equivalents) followed by the dropwise addition of a base such as triethylamine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Addition of Base: Add sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions
| Entry | Base | Equivalents of Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH | 2.0 | Ethanol/H₂O (1:1) | 80 | 4 | 85 |
| 2 | KOH | 2.5 | Methanol/H₂O (2:1) | 70 | 3 | 92 |
| 3 | LiOH | 3.0 | THF/H₂O (3:1) | 65 | 6 | 88 |
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Technical Support Center: Synthesis of 1-tert-Butyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-tert-butyl-1H-pyrazole-4-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step process. The first step is the synthesis of a corresponding ester precursor, typically ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Q2: What are the typical starting materials for the synthesis of the ethyl ester precursor?
A2: The synthesis of ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate generally starts from ethyl 2-formyl-3-oxopropanoate, which is reacted with tert-butylhydrazine hydrochloride.
Q3: What are the common challenges encountered during the synthesis?
A3: Common challenges include low yields of the ester precursor, incomplete hydrolysis of the ester, and difficulties in product isolation and purification due to the potential water solubility of intermediates or the final product. Side reactions, such as the formation of isomeric pyrazoles, can also reduce the yield of the desired product.
Q4: How can I purify the final product, this compound?
A4: Purification of the final carboxylic acid is typically achieved by recrystallization. After acidification of the reaction mixture, the precipitated solid can be filtered, dried, and then recrystallized from a suitable solvent like acetone to obtain high-purity crystals.[1] For the ester intermediate, column chromatography using silica gel with an eluent such as petroleum ether-ethyl acetate is a common purification method.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (Ester Precursor)
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is refluxed for a sufficient duration (e.g., 2 hours or more) and monitor the progress using Thin Layer Chromatography (TLC).[2] - Use a slight excess of tert-butylhydrazine hydrochloride and a larger excess of a weak base like sodium bicarbonate to drive the reaction to completion.[2] |
| Suboptimal reaction temperature | - Maintain a consistent reflux temperature. For reactions in ethanol, this is typically around 78°C. |
| Formation of regioisomers | - The use of a bulky substituent like the tert-butyl group on the hydrazine often directs the reaction to the desired regioisomer due to steric hindrance. However, if isomer formation is suspected, consider adjusting the reaction temperature or solvent polarity. |
| Difficult product isolation | - Some pyrazole derivatives can be water-soluble, making aqueous extractions challenging.[3] If this is the case, after evaporation of the reaction solvent, consider alternative work-up procedures that minimize aqueous contact or use salting-out techniques to reduce solubility. |
Issue 2: Incomplete Hydrolysis of the Ester Precursor
| Potential Cause | Recommended Solution |
| Insufficient base or reaction time | - Use a molar excess of a strong base like potassium hydroxide (e.g., 2 equivalents) to ensure complete saponification.[1] - Extend the reflux time (e.g., 3 hours or longer) and monitor the reaction by TLC until the starting ester is no longer visible.[1] |
| Low reaction temperature | - Ensure the reaction mixture is heated to a vigorous reflux in ethanol.[1] |
Issue 3: Difficulty in Precipitating the Carboxylic Acid Product
| Potential Cause | Recommended Solution |
| Incorrect pH for precipitation | - After hydrolysis, cool the reaction mixture and carefully acidify with a suitable acid (e.g., 1.5N HCl or 10% HCl) until the pH is acidic.[1][2] The product should precipitate out as a solid. |
| Product is soluble in the reaction mixture | - If the product does not precipitate upon acidification, it may be necessary to remove the ethanol under reduced pressure before acidification and dissolution in water.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
This protocol is adapted from a similar synthesis of a phenyl-substituted pyrazole carboxylate.[2]
Materials:
-
Ethyl 3-(dimethylamino)-2-formylprop-2-enoate
-
tert-Butylhydrazine hydrochloride
-
Sodium bicarbonate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, combine ethyl 3-(dimethylamino)-2-formylprop-2-enoate (1 equivalent), tert-butylhydrazine hydrochloride (1.1 equivalents), and sodium bicarbonate (3 equivalents) in absolute ethanol.
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the ethanol under reduced pressure.
-
To the residue, add 1.5N HCl and stir.
-
Filter the separated solid and dry it under a vacuum.
-
Purify the crude product by column chromatography using silica gel (60-120 mesh) and a petroleum ether-ethyl acetate eluent to obtain the pure ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is based on the hydrolysis of a similar pyrazole ester.[1]
Materials:
-
Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
-
Potassium hydroxide
-
Ethanol
-
10% Hydrochloric acid
Procedure:
-
Dissolve ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1 equivalent) and potassium hydroxide (2 equivalents) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 3 hours.
-
After reflux, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with 10% hydrochloric acid.
-
A precipitate will form. Filter the solid and dry it to yield this compound.
-
For higher purity, the product can be recrystallized from a suitable solvent such as acetone.
Data Presentation
Table 1: Summary of Reported Yields for Similar Pyrazole Syntheses
| Compound | Reaction Step | Yield | Reference |
| Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate | Ester Synthesis | 71% | [2] |
| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Ester Hydrolysis | 92% | [1] |
| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Ester Synthesis | 51-73% | [4] |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-tert-butyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-tert-butyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low yield after initial synthesis and work-up.
| Potential Cause | Suggested Solution |
| Incomplete hydrolysis of the ester starting material. | Ensure the hydrolysis reaction (e.g., using LiOH or NaOH) is complete by monitoring with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature. |
| Loss of product during acid-base extraction. | Carefully adjust the pH during the extraction steps. Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid. Back-extract the aqueous layer with a small amount of organic solvent to recover any dissolved product. |
| Product is partially soluble in the aqueous layer. | If the product has significant water solubility, minimize the amount of water used during the work-up and consider extraction with a more polar solvent. Salting out the aqueous layer with NaCl may also reduce the product's solubility. |
Problem 2: Product "oils out" instead of crystallizing during recrystallization.
| Potential Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent or solvent system with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves, then allow it to cool slowly. |
| Rapid cooling. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. |
Problem 3: Persistent impurities observed by NMR or HPLC after purification.
| Potential Cause | Suggested Solution |
| Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography. Adding a small percentage of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve the resolution of carboxylic acids. A gradient elution may be necessary. |
| Presence of regioisomers. | Regioisomers can be difficult to separate. Fractional recrystallization from a carefully selected solvent system may be effective. Preparative HPLC is another option for separating closely related isomers. |
| Residual starting material or reagents. | Ensure complete reaction and thorough washing during the work-up. An acid-base extraction is generally effective at removing non-acidic starting materials and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common initial purification method involves an acid-base extraction. The crude product, typically from the hydrolysis of an ester precursor, is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, is then acidified to precipitate the pure carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Common solvents for the recrystallization of pyrazole carboxylic acids include ethanol, methanol, isopropanol, and aqueous mixtures of these alcohols (e.g., ethanol/water). A mixed solvent system, such as hexane/ethyl acetate, can also be effective. The choice of solvent will depend on the impurity profile of the crude material.
Q3: What are the typical conditions for column chromatography of this compound?
A3: For silica gel column chromatography, a common eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. To prevent streaking and improve separation of the carboxylic acid, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent.
Q4: What are the expected impurities from the synthesis of this compound?
A4: Potential impurities can include unreacted starting materials (e.g., the corresponding ester), regioisomers formed during the pyrazole synthesis, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched results |
Table 2: Reference NMR Data for Pyrazole Derivatives (in CDCl₃)
Note: The following data is for similar pyrazole structures and should be used as a general reference. Actual chemical shifts for this compound may vary.
| Proton/Carbon | Chemical Shift (ppm) |
| ¹H: Pyrazole CH | ~7.5 - 8.5 |
| ¹H: tert-Butyl CH₃ | ~1.6 |
| ¹³C: Carboxylic Acid C=O | ~165 - 175 |
| ¹³C: Pyrazole C | ~110 - 150 |
| ¹³C: tert-Butyl C | ~60 |
| ¹³C: tert-Butyl CH₃ | ~30 |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for every 100 mL of organic solution).
-
Combine the aqueous layers and wash with a small amount of the organic solvent to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Protocol 2: Purification by Recrystallization (General Procedure)
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If using a mixed solvent system, dissolve the solid in a minimal amount of the "good" hot solvent (e.g., ethanol) and then add the "poor" hot solvent (e.g., water) dropwise until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography (General Procedure)
-
Prepare a silica gel slurry in the chosen eluent (e.g., hexane:ethyl acetate, 9:1).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system. Consider adding 0.1-1% acetic acid to the eluent to improve separation.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles. The information is presented in a practical question-and-answer format to directly assist with experimental design and problem-solving.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues in pyrazole synthesis.
Issue 1: Consistently Low Reaction Yield
Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
Detailed Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure, as impurities can lead to side reactions, reducing yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture.[2] Microwave-assisted synthesis can also effectively improve yields and reduce reaction times.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed and to determine the optimal reaction time.[1][2]
-
Solvent and pH: The choice of solvent and the pH of the reaction medium are critical parameters that may require optimization.[1]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
-
Optimize Purification: Product loss during work-up and purification can significantly impact the final yield. Re-evaluate extraction, filtration, and recrystallization procedures.
Issue 2: Formation of Regioisomers
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1]
Factors Influencing Regioselectivity
Caption: Key factors that influence the regioselectivity of pyrazole synthesis.
Strategies to Improve Regioselectivity:
-
Modify Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence which carbonyl group is preferentially attacked. Experiment with both protic (e.g., ethanol) and aprotic (e.g., DMF, NMP) solvents.[3]
-
pH Control: Adjusting the pH can alter the nucleophilicity of the hydrazine nitrogens. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[3]
-
Temperature: Varying the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.
-
-
Utilize Catalysts: The use of Lewis acids can sometimes direct the reaction towards a single regioisomer.[3]
-
Steric Directing Groups: The presence of a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the attack at one carbonyl group, favoring the formation of a single product.[1]
Issue 3: Discoloration of the Reaction Mixture
Discoloration, often to a yellow or red hue, is frequently observed in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material.[1]
Troubleshooting Steps:
-
Use a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification of Hydrazine: If the hydrazine starting material is old or of low purity, consider purifying it before use.
-
Purification of the Product: Colored impurities can often be removed during work-up and purification.
-
Washing: Washing the crude product with a suitable solvent can remove some of these impurities.[1]
-
Recrystallization: Recrystallization is a very effective method for removing colored impurities and obtaining a pure product.[1]
-
Column Chromatography: For persistent impurities, silica gel column chromatography can be employed.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole synthesis not going to completion?
A1: An incomplete reaction can be due to several factors:
-
Insufficient Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. If the reaction has stalled, consider increasing the reaction time or temperature.[2]
-
Catalyst Issues: The choice and amount of catalyst can be critical. For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[2] In some cases, a Lewis acid or other catalysts might be more effective.[2]
-
Reversibility: While the final dehydration step to form the aromatic pyrazole is generally irreversible, the initial condensation steps can be reversible. Driving the reaction forward by removing water (e.g., using a Dean-Stark apparatus) can be beneficial in some cases.
Q2: What is the best way to purify my pyrazole product?
A2: The optimal purification method depends on the physical properties of your pyrazole and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid pyrazole products.[4] Common solvents include ethanol, methanol, isopropanol, and mixtures such as ethanol/water or ethyl acetate/hexane.[4][5]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[1]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you may be able to purify it by dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified pyrazole.
Q3: I am observing an "oiling out" of my product during recrystallization instead of crystal formation. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[4] To address this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.[4]
-
Slow Cooling: Allow the solution to cool as slowly as possible to encourage crystal lattice formation.[4]
-
Change Solvent System: Experiment with a different solvent or a mixed solvent system.[4]
-
Use a Seed Crystal: Adding a small crystal of the pure product to the cooled, supersaturated solution can induce crystallization.[4]
Q4: Can I scale up my pyrazole synthesis, and what are the key considerations?
A4: Scaling up pyrazole synthesis requires careful consideration of several factors:
-
Exothermicity: The reaction of hydrazines with dicarbonyl compounds can be exothermic. Ensure adequate cooling and consider the slow addition of one reactant to control the temperature.
-
Mixing: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and consistent heat transfer.
-
Work-up and Purification: Procedures that are straightforward on a small scale, like extractions and filtrations, may need to be adapted for larger volumes.
Data Presentation
Table 1: Effect of Solvent on Yield and Regioselectivity in Pyrazole Synthesis
| 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio | Reference |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | 100 | 79 | N/A | [6] |
| Ethyl Acetoacetate | Phenylhydrazine | Reflux | N/A | High | N/A | [7] |
| Substituted Acetylacetone | Various Hydrazines | Ethylene Glycol | Room Temp. | 70-95 | Varies | [5] |
Note: "N/A" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7][8]
General Experimental Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Materials:
-
Ethyl benzoylacetate (3 mmol)[8]
-
Hydrazine hydrate (6 mmol)[8]
-
1-Propanol (3 mL)[8]
-
Glacial acetic acid (3 drops)[8]
-
Water
-
20-mL scintillation vial
-
Stir bar and hot plate with stirring
-
TLC plates and developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane[8]
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7][8]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7][8]
-
Heating: Place a stir bar in the vial and heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7][8]
-
Reaction Monitoring: After 1 hour, monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[7][8] Continue heating until the starting material is consumed.
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation.[7][8]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for about 30 minutes.[7][8]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[7][8] Rinse the collected solid with a small amount of cold water and allow it to air dry.[7][8] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Antipyrine
This protocol outlines the synthesis of the analgesic and antipyretic agent, Antipyrine (1,5-dimethyl-2-phenylpyrazol-3-one).[9]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)[9]
-
Phenylhydrazine (1.0 equivalent)[9]
-
Diethyl ether[9]
-
Ethanol (for recrystallization)[9]
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this reaction is exothermic.[9]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[9]
-
Isolation: Cool the resulting syrup in an ice bath.[9]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[9]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain pure Antipyrine.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-tert-butyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-tert-butyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most probable impurities originate from the synthesis process, which typically involves the hydrolysis of ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate. Therefore, common impurities include:
-
Unreacted Starting Material: Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis Reagents: Residual base (e.g., NaOH, KOH, LiOH) or acid used for neutralization.
-
Side Products: Although the N-tert-butyl group is generally stable under basic conditions, harsh acidic conditions during workup could potentially lead to minor amounts of de-tert-butylated pyrazole-4-carboxylic acid. Other side products may arise from the initial synthesis of the pyrazole ester.
Q2: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are:
-
Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities.
-
Recrystallization: This is a standard method for purifying solid organic compounds to a high degree of purity.
-
Column Chromatography: While effective, it is often used as a secondary method if acid-base extraction and recrystallization do not yield the desired purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
The choice of solvent is critical for successful recrystallization. Based on the structure of the target molecule (a carboxylic acid with a moderately polar pyrazole ring and a nonpolar tert-butyl group), the following solvents and solvent systems are recommended:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are good starting points. Water can also be effective, especially in mixed solvent systems.
-
Mixed Solvent Systems: A common approach is to dissolve the compound in a hot "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane) until turbidity appears, followed by slow cooling. Common combinations include ethanol/water and ethyl acetate/hexane.
Troubleshooting Guides
Acid-Base Extraction
Issue 1: Low recovery of the product after acidification.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction into the aqueous basic layer. | Ensure the aqueous base is of sufficient concentration and volume to deprotonate all the carboxylic acid. Perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer to the aqueous layer. |
| Incomplete precipitation upon acidification. | Ensure the aqueous layer is acidified to a sufficiently low pH (typically pH 1-2) to fully protonate the carboxylate. Check the pH with litmus paper or a pH meter. Cool the solution in an ice bath to decrease the solubility of the carboxylic acid. |
| Product is somewhat soluble in the acidic aqueous solution. | If the product has some water solubility, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product. |
Issue 2: Oily product precipitates instead of a solid upon acidification.
| Possible Cause | Troubleshooting Step |
| Presence of impurities that lower the melting point. | The "oiling out" can be due to impurities. Allow the oily product to stand, as it may solidify over time. If it remains an oil, extract it with an organic solvent, dry the organic layer, and concentrate it. Then, attempt purification by recrystallization or column chromatography. |
| Supersaturation. | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound if available. |
Recrystallization
Issue 3: The compound does not dissolve in the hot solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice. | The compound is not sufficiently soluble in the chosen solvent even at elevated temperatures. Select a more polar solvent or a mixed solvent system. |
| Insufficient solvent. | Add more solvent in small portions until the compound dissolves. Be mindful not to add a large excess, which will reduce the recovery yield. |
Issue 4: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| Supersaturation. | Scratch the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. Cool the solution in an ice bath for a longer period. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. |
Issue 5: The product "oils out" during recrystallization.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated or contains significant impurities. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. If the problem persists, the crude product may require pre-purification by another method like acid-base extraction or column chromatography. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1 M HCl until the pH is approximately 1-2. The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., ethanol) until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
The following table summarizes typical solvents used for the purification of pyrazole derivatives and their properties, which can guide the selection for this compound.
| Solvent/System | Type | Polarity | Comments |
| Ethanol | Protic | High | Good for dissolving many pyrazole derivatives at elevated temperatures. |
| Methanol | Protic | High | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Protic | Medium | A good alternative to ethanol with a slightly lower polarity. |
| Acetone | Aprotic | High | A versatile solvent for a range of polarities. |
| Ethyl Acetate | Aprotic | Medium | Often used in combination with a non-polar solvent like hexane. |
| Ethanol/Water | Mixed Protic | High | A common and effective system for polar compounds. |
| Ethyl Acetate/Hexane | Mixed Aprotic | Variable | Good for compounds with intermediate polarity. |
Visualizations
troubleshooting guide for the synthesis of pyrazole derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of pyrazoles, particularly through the widely used Knorr synthesis and related methods involving the condensation of 1,3-dicarbonyl compounds with hydrazines.
Question 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Common Causes and Solutions:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, reducing the yield of your desired product. Hydrazine derivatives, in particular, can degrade over time.
-
Recommendation: Ensure your starting materials are of high purity. It is often recommended to use a freshly opened bottle of the hydrazine derivative or to purify it before use.
-
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Recommendation: While a 1:1 stoichiometry is often used, a slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may require optimization.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Experiment with different solvents and temperatures. While some reactions proceed without a catalyst, an acid catalyst is often beneficial for the Knorr synthesis.[1]
-
-
Incomplete Cyclization: The intermediate hydrazone may not be efficiently cyclizing to form the pyrazole ring.
-
Recommendation: Increasing the reaction temperature or time may promote cyclization.
-
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.
-
Recommendation: If you suspect product degradation, consider running the reaction at a lower temperature or using a milder catalyst. Ensure your workup procedure is not overly harsh (e.g., exposure to strong acids or bases).
-
-
Purification Losses: Significant amounts of your product may be lost during purification steps like recrystallization or column chromatography.
-
Recommendation: Optimize your purification procedure. For recrystallization, carefully select the solvent system to ensure high recovery. For column chromatography, ensure the chosen solvent system provides good separation without causing product loss on the column.
-
Question 2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
Answer:
The formation of a mixture of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The solvent can have a significant impact on the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the attack at one carbonyl group, thus favoring the formation of one regioisomer.
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.
-
pH Control: The pH of the reaction medium can influence which nitrogen atom of a substituted hydrazine is more nucleophilic, thereby affecting the regiochemical outcome. Acidic conditions can favor the formation of one isomer, while basic conditions might favor the other.[1]
Question 3: My crude product is a dark, tarry material that is difficult to purify. What is causing this and what can I do?
Answer:
The formation of dark, tarry materials often indicates polymerization or degradation of the starting materials or the product itself. This is commonly caused by overly harsh reaction conditions.
Solutions:
-
Lower the Reaction Temperature: High temperatures can promote side reactions and decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Use a Milder Catalyst: If using a strong acid catalyst, consider switching to a milder one. In some cases, the reaction may proceed without a catalyst.
-
Ensure Purity of Starting Materials: Impurities can sometimes catalyze polymerization.
-
Purification Strategy: If you obtain a tarry product, column chromatography is often the most effective method for purification. You may need to experiment with different solvent systems to achieve good separation.
Question 4: I am having difficulty crystallizing my pyrazole derivative. What can I do?
Answer:
Crystallization issues can arise from several factors, including the purity of the compound and the choice of solvent.
Troubleshooting Crystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen several solvents or use a mixed-solvent system. Common solvents for pyrazole recrystallization include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure product to the solution to act as a nucleation site.
-
Concentration: If the solution is too dilute, you can carefully evaporate some of the solvent and try cooling again.
-
-
"Oiling Out": If your product separates as an oil instead of crystals, it may be because the solution is too saturated or cooling too quickly.
-
Recommendation: Add a small amount of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature. Allow the solution to cool more slowly.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Pyrazoles from Unsymmetrical 1,3-Diketones and Substituted Hydrazines.
| 1,3-Diketone (R¹/R²) | Hydrazine (R³) | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| CF₃/CH₃ | Methylhydrazine | Ethanol | 1:1.4 | - | Fustero et al. |
| CF₃/CH₃ | Methylhydrazine | TFE | 9:1 | - | Fustero et al. |
| CF₃/CH₃ | Methylhydrazine | HFIP | >99:1 | - | Fustero et al. |
| Ph/CH₃ | Phenylhydrazine | Ethanol | 1:1 | - | Fustero et al. |
| Ph/CH₃ | Phenylhydrazine | TFE | 4:1 | - | Fustero et al. |
| Ph/CH₃ | Phenylhydrazine | HFIP | 9:1 | - | Fustero et al. |
Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R². TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol.
Table 2: Comparison of Catalysts for the Synthesis of Pyrazolone Derivatives.
| Catalyst | Time (min) | Yield (%) | Reference |
| Silica sulfuric acid (SSA) | 60-120 | 85-95 | Chehardoli et al.[3] |
| Tetra-n-butyl ammonium hydrogen sulfate (TBAHSO₄) | 30-90 | 90-98 | Chehardoli et al.[3] |
| [2,2′-BPyH][C(CN)₃]₂ | 30-90 | 92-98 | Chehardoli et al.[3] |
Reaction: One-pot condensation of ethyl acetoacetate, aromatic aldehydes, 2,4-dinitrophenylhydrazine, and β-naphthol.
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is a classic example of the Knorr pyrazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this reaction can be exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
After 1 hour, cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Purify the product by recrystallization from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone using a different β-ketoester.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyrazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common pitfall in the synthesis of substituted pyrazoles?
The most prevalent issue is the formation of regioisomers, which frequently occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1]
Q2: How can I control the regioselectivity of my pyrazole synthesis?
Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several factors can be manipulated to favor the formation of a specific regioisomer:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer.[3]
-
Nature of Substituents: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the nucleophilicity of the reacting centers and, consequently, the regiochemical outcome.[2]
-
Alternative Methods: Employing alternative synthetic strategies can provide better regio-control. These include the use of 1,3-dicarbonyl surrogates like β-enaminones, 1,3-dipolar cycloadditions, and multicomponent reactions.[4]
Q3: My reaction is complete, but I've isolated a pyrazoline instead of a pyrazole. What should I do?
The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is a common occurrence, particularly when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[5] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the desired aromatic pyrazole, a subsequent oxidation step is necessary.[5] This can often be achieved by refluxing the isolated pyrazoline with a mild oxidizing agent or by heating it in glacial acetic acid.[5]
Q4: What are common causes of low yields in pyrazole synthesis?
Low yields can stem from several factors:
-
Incomplete Reactions: The cyclocondensation may be slow. Optimizing reaction time and temperature, or using a catalyst (e.g., a few drops of glacial acetic acid), can improve conversion.[1][5]
-
Purity of Starting Materials: Impurities in the hydrazine or 1,3-dicarbonyl compounds can lead to side reactions and reduce the overall yield.[1] Hydrazine derivatives can also be sensitive to air and light.[5]
-
Side Reactions: Besides the formation of regioisomers, other side reactions like the formation of colored impurities from hydrazine decomposition or oxidation of intermediates can lower the yield of the desired product.[1]
Q5: How can I purify my substituted pyrazole, especially if I have a mixture of regioisomers?
Purification of pyrazole derivatives, particularly the separation of regioisomers, can be challenging.
-
Column Chromatography: Silica gel chromatography is the most common and effective method for separating pyrazole regioisomers.[5]
-
Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be employed to enrich one isomer.[6] This technique is also useful for removing other impurities.
-
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification through acid-base extraction to remove non-basic impurities.[7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Nearly 1:1 Mixture of Isomers
This is a frequent problem when the substituents on the unsymmetrical 1,3-dicarbonyl compound do not impart a strong electronic or steric bias for the nucleophilic attack of the substituted hydrazine.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Quantitative Data on Solvent Effects on Regioselectivity
The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation. Fluorinated alcohols have been shown to significantly improve the ratio of the desired regioisomer.
| 1,3-Dicarbonyl Substituents (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (Isomer 1: Isomer 2) | Reference |
| Aryl, CF3 | Methylhydrazine | Ethanol (EtOH) | ~1:1 | [3] |
| Aryl, CF3 | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 85:15 | [3] |
| Aryl, CF3 | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | [3] |
| 2-Furyl, CF3 | Methylhydrazine | TFE | >99:1 | |
| 2-Furyl, C2F5 | Methylhydrazine | HFIP | >99:1 |
Issue 2: Low Reaction Yield
A low yield of the desired pyrazole can be frustrating. A systematic approach to troubleshooting can help identify and resolve the underlying cause.
Troubleshooting Workflow for Low Reaction Yield
Caption: A workflow for troubleshooting low pyrazole synthesis yields.[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Methylpyrazoles using 2,2,2-Trifluoroethanol (TFE)
This protocol describes a method to improve the regioselectivity in the synthesis of N-methylpyrazoles from unsymmetrical 1,3-diketones using a fluorinated alcohol as the solvent.[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: General Procedure for N-Arylation of Pyrazoles
This protocol outlines a general method for the N-arylation of pyrazoles, a common method for synthesizing N-substituted pyrazoles.
Materials:
-
Pyrazole (1.0 eq)
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.2 eq)
-
Copper(I) or Palladium(0) catalyst (e.g., CuI, Pd(OAc)₂)
-
Ligand (e.g., L-proline, a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO, Toluene)
Procedure:
-
To a dry reaction tube or flask, add the pyrazole, aryl halide, catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the organic layer sequentially with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Workflow for Pyrazole Synthesis and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
strategies to avoid regioisomer formation in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioisomer formation in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
In pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical starting material, such as a 1,3-dicarbonyl compound, reacts with a substituted hydrazine.[1][2] This reaction can lead to two or more products with the same molecular formula but different arrangements of substituents on the pyrazole ring. The formation of a specific regioisomer is critical in drug development and materials science because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, controlling the synthesis to yield a single, desired regioisomer is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors that can be manipulated to control the formation of regioisomers:[1][2][3][4][5][6][7][8]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[1][2]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack, while electron-donating groups have the opposite effect.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly impact the regioselectivity. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][2]
-
Solvent: The choice of solvent can dramatically influence the ratio of regioisomers formed. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[1][9]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final regioisomeric ratio.[1]
Q3: What are some alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
Several modern synthetic strategies offer excellent control over regioselectivity in pyrazole synthesis:
-
Synthesis from α,β-Unsaturated Ketones and Hydrazines: The reaction of α,β-unsaturated ketones (chalcones) with hydrazines can produce pyrazolines in a regioselective manner, which can then be oxidized to the corresponding pyrazoles.[3][10] The regioselectivity is often governed by the initial Michael addition step.
-
Multicomponent Reactions: One-pot multicomponent reactions provide an efficient and often regioselective route to highly substituted pyrazoles.[11][12] These reactions can involve various starting materials, such as aldehydes, β-ketoesters, and hydrazines, and can be catalyzed by Lewis acids.[11]
-
Synthesis from Alkynes: The [3+2] cycloaddition of diazo compounds or sydnones with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.[13][14][15] Catalysts, such as copper or silver, can further enhance the regiochemical control.[3][13]
-
Use of β-Enaminones: β-Enaminones, which can be prepared from 1,3-dicarbonyls, can react with hydrazines to yield pyrazoles with excellent regioselectivity. The enaminone functionality effectively "protects" one of the carbonyl groups, directing the initial attack of the hydrazine.[16][17]
Troubleshooting Guides
Problem: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
| Possible Cause | Troubleshooting Steps |
| Substituents on the 1,3-dicarbonyl have similar steric and electronic properties. | 1. Modify the Substrates: If possible, introduce a substituent with significantly different steric bulk or electronic properties to direct the reaction. 2. Change the Reaction Conditions: Experiment with different solvents, particularly fluorinated alcohols like TFE, which have been shown to enhance regioselectivity.[9] Adjusting the pH (acidic or basic catalysis) can also be effective.[1][2] |
| The reaction conditions are not optimized for regioselectivity. | 1. Solvent Screening: Perform small-scale reactions in a variety of solvents (e.g., ethanol, acetic acid, TFE, HFIP) to identify the optimal medium for your specific substrates. 2. pH Optimization: Add a catalytic amount of acid (e.g., HCl, acetic acid) or base to the reaction mixture and monitor the effect on the regioisomeric ratio.[1][2] 3. Temperature Control: Investigate the effect of reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer. |
Problem: I am observing low yields or incomplete conversion in my regioselective pyrazole synthesis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal reaction conditions. | 1. Increase Temperature: If the reaction is sluggish, cautiously increasing the reaction temperature may improve the rate and yield. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[18][19][20][21][22] 2. Optimize Catalyst: If using a catalyst (e.g., acid, base, metal catalyst), screen different catalysts and catalyst loadings to find the most effective conditions. 3. Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting materials are consumed. |
| Poor quality of starting materials. | 1. Purify Starting Materials: Ensure that the 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can interfere with the reaction and lead to side products. 2. Check for Decomposition: Hydrazine derivatives can be unstable. Use freshly opened or properly stored reagents. |
| Steric hindrance. | If the substrates are sterically demanding, higher reaction temperatures or the use of a more potent catalyst may be necessary to overcome the activation barrier. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | 1:1 | [9] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | TFE | >95:5 | [9] |
| 1-Phenyl-1,3-butanedione | Ethanol | 2:1 | |
| 1-Phenyl-1,3-butanedione | TFE | >95:5 |
Regioisomer A is the product where the methyl group of methylhydrazine is adjacent to the phenyl group of the diketone. Regioisomer B is the alternative isomer.
Experimental Protocols
Regioselective Synthesis of 1,5-Disubstituted Pyrazoles using Trifluoroethanol (TFE)
This protocol is adapted from a method demonstrated to significantly improve regioselectivity in the synthesis of N-methylpyrazoles.[1][9][16]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone in 2,2,2-trifluoroethanol.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[16]
Visualizations
Caption: Regioisomer formation in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
handling and safety precautions for 1-tert-butyl-1H-pyrazole-4-carboxylic acid
This technical support guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-tert-butyl-1H-pyrazole-4-carboxylic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
Based on available data for the compound and structurally similar molecules, this compound is associated with the following hazards:
-
Harmful if swallowed.[1]
2. What personal protective equipment (PPE) should I wear when handling this compound?
To ensure personal safety, the following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[1][4] Gloves must be inspected prior to use.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[4]
3. How should I properly store this compound?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3]
4. What should I do in case of accidental exposure?
Immediate action is crucial in case of accidental exposure:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[2][3] Seek medical attention if irritation persists.[2][3]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[4] If skin irritation occurs, get medical advice/attention.[2][3]
-
Inhalation: Move the victim into fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Rinse mouth with water and then drink plenty of water.[3][4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]
5. How should I dispose of waste containing this chemical?
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[4] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to be made unusable before disposal in a sanitary landfill.[4]
II. Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected reaction or fuming | Incompatible materials mixed | Ensure the compound is not stored with or mixed with strong oxidizing agents, bases, or reducing agents.[3] |
| Caking or clumping of the solid | Improper storage conditions | Store in a tightly closed container in a dry and cool place to prevent moisture absorption. |
| Skin or eye irritation despite wearing PPE | Improperly fitted or damaged PPE | Inspect gloves before use.[4] Ensure safety goggles provide a complete seal. If irritation occurs, follow first-aid procedures and review your PPE practices. |
III. Quantitative Data Summary
| Property | Value |
| Chemical Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| Appearance | Solid |
| Purity | ≥95% - 98% |
| Storage Temperature | Room temperature, sealed in dry conditions. |
Note: Data is compiled from various supplier information and may vary.
IV. Diagrams
Caption: A typical experimental workflow involving the use of this compound.
Caption: Logical relationships between the chemical, its hazards, and corresponding safety measures.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-tert-butyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical techniques for the characterization of 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The following sections present a comparative analysis of key analytical methods, supported by representative experimental data and detailed protocols.
Overview of Analytical Techniques
The structural elucidation and purity assessment of novel compounds like this compound rely on a combination of spectroscopic and chromatographic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each technique provides unique and complementary information, which, when combined, offers a comprehensive characterization of the molecule.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the key analytical techniques for this compound (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol ).
Table 1: Representative ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| 8.35 | Singlet | 1H | Pyrazole C5-H |
| 7.90 | Singlet | 1H | Pyrazole C3-H |
| 1.55 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Representative ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~163.0 | -COOH |
| ~140.0 | Pyrazole C5 |
| ~135.5 | Pyrazole C3 |
| ~115.0 | Pyrazole C4 |
| ~60.0 | -C (CH₃)₃ |
| ~29.5 | -C(C H₃)₃ |
Table 3: Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z (Mass-to-Charge Ratio) | Ion Species | Description |
| 169.0971 | [M+H]⁺ | Protonated molecular ion |
| 191.0791 | [M+Na]⁺ | Sodium adduct |
| 167.0826 | [M-H]⁻ | Deprotonated molecular ion |
| 168.0893 | [M]⁺ | Molecular ion (from EI)[1] |
Table 4: Elemental Analysis Data
| Element | Theoretical % |
| Carbon (C) | 57.13 |
| Hydrogen (H) | 7.19 |
| Nitrogen (N) | 16.65 |
| Oxygen (O) | 19.02 |
Table 5: HPLC Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (tR) | ~7.5 min |
| Purity | >98% |
Comparison of Analytical Techniques
Each analytical technique offers distinct advantages and provides specific structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[2] ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, NMR is essential to confirm the substitution pattern on the pyrazole ring and the presence of the tert-butyl and carboxylic acid groups.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.[3] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The observation of the molecular ion peak at m/z 168 confirms the molecular weight of the target compound.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of a compound. By developing a suitable method, one can separate the target molecule from any impurities, starting materials, or byproducts. It is a quantitative technique that is central to quality control in drug development.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic stretches for the carboxylic acid O-H (broad), C=O, and the C-H bonds of the tert-butyl group would be expected.
Experimental Protocols
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a 500 MHz spectrometer.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate window functions and perform baseline correction and phasing.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
4.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS) using ESI:
-
Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).
-
Acquire spectra in both positive and negative ion modes.
-
In positive mode, look for the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
In negative mode, look for the deprotonated molecule [M-H]⁻.
-
Determine the accurate mass and compare it with the theoretical mass to confirm the elemental composition.
-
4.3 High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities to determine the purity of the sample.
4.4 Elemental Analysis
-
Sample Preparation: A few milligrams of the dry, pure compound are required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Procedure: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element, which is then compared to the theoretical values.
Visualizations
Caption: General analytical workflow for compound characterization.
Caption: Comparison of key analytical techniques.
References
comparing the reactivity of 1-tert-butyl-1H-pyrazole-4-carboxylic acid with other pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-tert-butyl-1H-pyrazole-4-carboxylic acid against other substituted pyrazoles. The presence of the bulky tert-butyl group at the N1 position and the carboxylic acid at the C4 position introduces unique electronic and steric effects that significantly influence its chemical behavior in key synthetic transformations. This document aims to provide a clear, data-driven comparison to inform reaction design and optimization.
Executive Summary
This compound exhibits a distinct reactivity profile compared to unsubstituted or differently substituted pyrazoles. The interplay between the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group, coupled with significant steric hindrance from the tert-butyl moiety, governs its behavior in electrophilic aromatic substitution and reactions involving the carboxylic acid functionality.
-
Electrophilic Aromatic Substitution: The pyrazole ring of this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the C4-carboxylic acid group. While the N1-tert-butyl group has an electron-donating effect, its primary influence is steric, hindering reactions at the C5 position. Electrophilic substitution, if forced, is expected to be significantly slower compared to pyrazoles lacking a C4-deactivating group.
-
Carboxylic Acid Reactivity: The reactivity of the carboxylic acid group in esterification and amide coupling reactions is influenced by the electronic properties of the pyrazole ring. The electron-donating tert-butyl group may slightly decrease the acidity of the carboxylic acid compared to pyrazole-4-carboxylic acid, potentially leading to slower reaction rates under certain conditions. However, for reactions proceeding through an activated intermediate (e.g., acyl chloride), this effect is likely minimal.
Comparative Reactivity Data
The following tables summarize the expected and observed reactivity of this compound in comparison to other pyrazoles based on established chemical principles and available literature data.
Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution (Nitration)
| Compound | Relative Rate of Nitration | Major Product | Yield (%) | Reference |
| Pyrazole | 1.0 | 4-Nitropyrazole | ~85 | [1][2] |
| 1-Methyl-1H-pyrazole | > 1.0 | 1-Methyl-4-nitropyrazole | High | Inferred |
| Pyrazole-4-carboxylic acid | < 1.0 | No reaction / Decomposition | Low | Inferred |
| This compound | << 1.0 | No reaction / Decomposition | Very Low | Inferred |
Table 2: Comparison of Reactivity in Carboxylic Acid Esterification (Fischer Esterification)
| Compound | Relative Rate of Esterification | Typical Yield (%) | Notes |
| Pyrazole-4-carboxylic acid | 1.0 | 70-90 | Standard reactivity. |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | ~1.0 | 70-90 | Minor electronic effect from methyl group. |
| This compound | ~0.9 | 70-90 | Slight decrease in rate possible due to electron-donating tert-butyl group. |
Table 3: Comparison of Reactivity in Amide Coupling (EDC/HOBt)
| Compound | Relative Rate of Amide Coupling | Typical Yield (%) | Notes |
| Pyrazole-4-carboxylic acid | 1.0 | 80-95 | Standard reactivity. |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | ~1.0 | 80-95 | Minor electronic effect from methyl group. |
| This compound | ~1.0 | 80-95 | Reactivity is primarily dependent on the activation of the carboxylic acid. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Nitration of Pyrazole
Objective: To synthesize 4-nitropyrazole as a baseline for electrophilic substitution reactivity.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (99%)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2.0 g of pyrazole to the cooled sulfuric acid with stirring.
-
In a separate beaker, prepare a nitrating mixture by carefully adding 3 mL of fuming nitric acid to 7 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-nitropyrazole.[1][2]
Protocol 2: Esterification of this compound
Objective: To synthesize the methyl ester of this compound.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Suspend 1.0 g of this compound in 20 mL of methanol in a round-bottom flask.
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in 50 mL of dichloromethane and wash with 20 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Protocol 3: Amide Coupling of this compound
Objective: To synthesize an amide derivative of this compound using a standard coupling agent.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (aqueous solution)
-
Saturated Sodium Bicarbonate (aqueous solution)
-
Brine
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC to the solution and stir for 10 minutes at room temperature.
-
Add 1.1 equivalents of the amine (e.g., benzylamine) followed by 2.0 equivalents of DIPEA.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with 30 mL of DCM and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualizing Reactivity Factors and Experimental Workflow
The following diagrams illustrate the key factors influencing pyrazole reactivity and a typical experimental workflow for a comparative reactivity study.
Caption: Factors influencing the reactivity of substituted pyrazoles.
Caption: Workflow for a comparative reactivity study.
References
Structural Elucidation of 1-tert-butyl-1H-pyrazole-4-carboxylic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Immediate Release
This guide provides a comparative analysis of the validation of the molecular structure of 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the definitive structural determination offered by single-crystal X-ray crystallography and compare its data with that obtained from common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
While a definitive single-crystal X-ray structure for this compound has not been publicly reported, this guide will utilize the crystallographic data of the closely related parent compound, pyrazole-4-carboxylic acid, for comparative purposes. This allows for a foundational understanding of the solid-state conformation of the pyrazole-carboxylic acid core. Spectroscopic data, which is more readily obtainable, will be presented for the target molecule to illustrate how these techniques corroborate the expected molecular structure.
At a Glance: Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Unambiguous structure determination, absolute stereochemistry | Requires a suitable single crystal, can be time-consuming |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C) | Provides detailed information about the molecular framework in solution | Does not provide bond lengths or angles directly, solid-state information requires specialized techniques |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Fast, requires small sample amount, provides a molecular "fingerprint" | Provides limited information on the overall molecular structure |
Data Presentation
X-ray Crystallography Data
As the crystal structure for this compound is not available, we present the crystallographic data for the parent compound, pyrazole-4-carboxylic acid , for illustrative comparison of the core pyrazole and carboxylic acid moieties.
Table 1: Crystallographic Data for Pyrazole-4-carboxylic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.3 Å, b = 5.2 Å, c = 9.8 Å |
| β = 116.5° | |
| Volume | 472.9 ų |
| Z | 4 |
| Density (calculated) | 1.57 g/cm³ |
| Key Bond Lengths | |
| C=O | ~1.21 Å |
| C-O | ~1.32 Å |
| N-N | ~1.35 Å |
| Key Bond Angles | |
| O-C-O | ~123° |
| N-N-C (pyrazole ring) | ~105-112° |
Note: The data presented is for the parent compound, pyrazole-4-carboxylic acid, and is intended to provide a general understanding of the core structure. The tert-butyl group in the target molecule would significantly alter the crystal packing and unit cell parameters.
Spectroscopic Data for this compound
The following tables summarize the expected and reported spectroscopic data for this compound based on its known structure and data from similar compounds.
Table 2: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~8.1 | Singlet | 1H | Pyrazole C5-H |
| ~7.9 | Singlet | 1H | Pyrazole C3-H |
| 1.6 | Singlet | 9H | -C(CH₃)₃ |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | -COOH |
| ~140 | Pyrazole C5 |
| ~135 | Pyrazole C3 |
| ~115 | Pyrazole C4 |
| ~62 | -C(CH₃)₃ |
| ~29 | -C(CH₃)₃ |
Table 4: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~2970 | Medium | C-H stretch (tert-butyl) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1460 | Medium | C-H bend (tert-butyl) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Suitable single crystals of the compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Data Processing: The acquired data is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and structural validation.
Caption: Logical relationship of analytical methods for structural validation.
HPLC and GC-MS analysis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid
A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid is essential for researchers and professionals in drug development. This guide provides a detailed overview of both analytical techniques, including hypothetical experimental protocols and data, to assist in method selection and application.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistries and mobile phases allows for the effective separation and quantification of such analytes in various matrices.
Experimental Protocol: HPLC
A reversed-phase HPLC method is typically suitable for a moderately polar compound like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum, or mass spectrometry for higher selectivity and sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase volatility and thermal stability.
Experimental Protocol: GC-MS
To analyze this compound by GC-MS, a derivatization step is required. Silylation is a common approach for carboxylic acids[1].
-
Derivatization: The sample is treated with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid group to a more volatile trimethylsilyl ester[1].
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100 °C, ramped to 280 °C.
-
Injector Temperature: 250 °C.
-
Detector (MS) Settings: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.
Comparative Data Summary
The following table summarizes the hypothetical performance characteristics of HPLC and GC-MS for the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Sample Preparation | Simple dissolution in mobile phase | Derivatization required (e.g., silylation)[1] |
| Volatility Requirement | Not required | High volatility needed (achieved via derivatization) |
| Thermal Stability | Not critical | Analyte must be thermally stable or made so |
| Typical Run Time | 10 - 30 minutes | 15 - 45 minutes |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range (can be lower than HPLC) |
| Selectivity | Good (excellent with MS detector) | Excellent (due to mass spectral data) |
| Quantification | Highly accurate and precise | Accurate and precise, but derivatization can add variability |
Workflow for Analytical Method Selection
The choice between HPLC and GC-MS for the analysis of this compound depends on various factors, including the sample matrix, required sensitivity, and available equipment. The following diagram illustrates a general workflow for making this decision.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 1-tert-butyl-1H-pyrazole-4-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological properties. This guide provides a comparative analysis of the biological activities of 1-tert-butyl-1H-pyrazole-4-carboxylic acid derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of this promising class of compounds.
The this compound scaffold has garnered significant attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. These compounds have shown considerable promise as antifungal, anticancer, and antimicrobial agents. The strategic incorporation of a bulky tert-butyl group at the N1 position of the pyrazole ring often enhances metabolic stability and modulates the pharmacokinetic profile of the resulting molecules. This, combined with modifications at the 4-position, typically through the formation of amides, has led to the discovery of potent bioactive agents.
Comparative Biological Activity
The biological efficacy of this compound derivatives is profoundly influenced by the nature of the substituents, particularly on the carboxamide moiety. The following table summarizes the quantitative biological activity data for a selection of these derivatives against various fungal pathogens and cancer cell lines, highlighting the structure-activity relationships (SAR).
| Compound ID | R Group (on Carboxamide Nitrogen) | Target Organism/Cell Line | Biological Activity (IC₅₀/EC₅₀/MIC in µg/mL) | Reference |
| Fungicidal Activity | ||||
| A-1 | 2-chlorophenyl | Rhizoctonia solani | 0.74 | Fictional Data |
| A-2 | 2-methylphenyl | Rhizoctonia solani | 1.25 | Fictional Data |
| A-3 | 2,4-dichlorophenyl | Rhizoctonia solani | 0.52 | Fictional Data |
| A-4 | 2-trifluoromethylphenyl | Rhizoctonia solani | 0.68 | Fictional Data |
| B-1 | 2-chlorophenyl | Botrytis cinerea | 1.5 | Fictional Data |
| B-2 | 2-methylphenyl | Botrytis cinerea | 2.8 | Fictional Data |
| B-3 | 2,4-dichlorophenyl | Botrytis cinerea | 1.1 | Fictional Data |
| B-4 | 2-trifluoromethylphenyl | Botrytis cinerea | 1.3 | Fictional Data |
| Anticancer Activity | ||||
| C-1 | 4-methoxyphenyl | MCF-7 (Breast Cancer) | 5.2 | Fictional Data |
| C-2 | 4-chlorophenyl | MCF-7 (Breast Cancer) | 3.8 | Fictional Data |
| C-3 | 3,4-dichlorophenyl | MCF-7 (Breast Cancer) | 2.1 | Fictional Data |
| C-4 | 4-(trifluoromethoxy)phenyl | MCF-7 (Breast Cancer) | 4.5 | Fictional Data |
| D-1 | 4-methoxyphenyl | A549 (Lung Cancer) | 8.9 | Fictional Data |
| D-2 | 4-chlorophenyl | A549 (Lung Cancer) | 6.5 | Fictional Data |
| D-3 | 3,4-dichlorophenyl | A549 (Lung Cancer) | 4.2 | Fictional Data |
| D-4 | 4-(trifluoromethoxy)phenyl | A549 (Lung Cancer) | 7.1 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key biological assays are provided below.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against fungal pathogens.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested, and a suspension is prepared in sterile saline containing a surfactant (e.g., 0.05% Tween 80). The spore concentration is adjusted to a final concentration of 1-5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The pyrazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are then incubated at an appropriate temperature (e.g., 25-28°C) for a period of 48-72 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth as observed by the naked eye.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition and Incubation: The medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours to allow the formazan crystals to form.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and the experimental processes, the following diagrams are provided.
Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Derivatives.
Caption: Drug Discovery Workflow for Pyrazole Derivatives.
A Researcher's Guide to the Spectroscopic Differentiation of Pyrazole Regioisomers
For professionals in chemical synthesis and drug development, the unambiguous structural elucidation of pyrazole derivatives is critical. The synthesis of substituted pyrazoles, particularly from the condensation of 1,3-dicarbonyl compounds and substituted hydrazines, often yields a mixture of regioisomers. Differentiating these isomers is a common analytical challenge. This guide provides an objective comparison of spectroscopic techniques, supported by experimental data, to effectively distinguish between pyrazole regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR spectroscopy is the most powerful and commonly used method for identifying and distinguishing pyrazole regioisomers.[1] Both ¹H and ¹³C NMR provide initial structural information, but advanced 2D NMR techniques are often required for definitive assignment.[1][2][3]
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic environment imposed by the substituents. In the case of 1,3,5-trisubstituted pyrazoles, for instance, the chemical shift of the C4-H proton can vary significantly between a 1,3- and a 1,5-disubstituted isomer due to the different anisotropic effects of the adjacent substituents. Similarly, the ¹³C chemical shifts of the ring carbons, particularly C3 and C5, are diagnostic.[4][5] The carbon atom bearing an aryl group, for example, will have a different chemical shift depending on whether it is at the C3 or C5 position.[4]
2D NMR Spectroscopy (NOESY)
For unambiguous assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method.[2][3] This technique detects spatial proximity between protons. By identifying a NOE correlation between the protons of the N1-substituent and the protons of the adjacent C5-substituent, one can confirm the 1,5-regioisomer. Conversely, the absence of this correlation and the presence of a correlation with the C3-substituent would indicate the 1,3-regioisomer.[6][7][8] For example, a study on N-methyl pyrazole isomers used the NOESY signal between the N-methyl protons and the C5-phenyl protons to identify the specific regioisomer.[6]
Workflow for Regioisomer Differentiation
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of pyrazole regioisomers.
Caption: Workflow for the separation and structural confirmation of pyrazole regioisomers.
Spectroscopic Data Comparison
The following tables provide representative spectroscopic data for comparing substituted pyrazole regioisomers. Note that exact values are highly dependent on the specific substituents and the solvent used.[9]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound/Substituent | H-3 | H-4 | H-5 | Key Differentiating Protons |
| 1,3-Dimethylpyrazole | - | 5.95 (d) | 7.25 (d) | N-CH₃ (~3.7 ppm), C3-CH₃ (~2.2 ppm) |
| 1,5-Dimethylpyrazole | 7.30 (d) | 5.90 (d) | - | N-CH₃ (~3.6 ppm), C5-CH₃ (~2.3 ppm) |
| 1-Phenyl-3-methylpyrazole | - | 6.35 (d) | 7.80 (d) | Phenyl (7.2-7.5 ppm), C3-CH₃ (~2.3 ppm) |
| 1-Phenyl-5-methylpyrazole | 7.65 (d) | 6.10 (d) | - | Phenyl (7.2-7.5 ppm), C5-CH₃ (~2.4 ppm) |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound/Substituent | C-3 | C-4 | C-5 | Key Differentiating Carbons |
| 1,3-Dimethylpyrazole | ~148.5 | ~105.0 | ~138.0 | C3 is significantly downfield compared to C5. |
| 1,5-Dimethylpyrazole | ~139.5 | ~104.5 | ~147.0 | C5 is significantly downfield compared to C3. |
| 1-Phenyl-3-methylpyrazole | ~151.0 | ~106.0 | ~139.0 | C3 is more deshielded than C5. |
| 1-Phenyl-5-methylpyrazole | ~141.0 | ~106.5 | ~149.0 | C5 is more deshielded than C3. |
Infrared (IR) Spectroscopy
While less definitive than NMR for distinguishing regioisomers, IR spectroscopy is a valuable tool for confirming the presence of key functional groups within the synthesized molecules.[10] The vibrational modes of the pyrazole ring and its substituents provide a characteristic fingerprint.
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (for N-unsubstituted) | 3100 - 3500 | Broad band, indicates intermolecular hydrogen bonding. |
| C-H Stretch (aromatic/heteroaromatic) | 3000 - 3150 | Sharp bands. |
| C=N Stretch | 1580 - 1650 | Characteristic of the pyrazole ring. |
| C=C Stretch | 1450 - 1600 | Multiple bands, part of the ring fingerprint region. |
| Ring Vibrations | 1400 - 1500 | Provides information about the substitution pattern. |
| NO₂ Stretch (if present) | 1490 - 1565 (asym), 1300 - 1365 (sym) | Strong, characteristic bands for nitro groups.[10] |
Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between regioisomers, but these are often difficult to assign without computational support.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.[11][12]
Common fragmentation pathways for the pyrazole ring include:
-
Loss of N₂ : The molecular ion [M]⁺ can lose a hydrogen to form [M-H]⁺, which may then expel a molecule of nitrogen (N₂).[11]
-
Loss of HCN : Both the molecular ion and the [M-H]⁺ fragment can undergo ring cleavage to lose a molecule of hydrogen cyanide (HCN).[11]
The relative abundance of the fragment ions can be influenced by the position of the substituents. The stability of the resulting carbocations and radical fragments dictates the preferred fragmentation pathway, which can vary between regioisomers. For example, the position of a methyl group can influence whether the m/z 53 or m/z 54 fragment is more stable.[12]
Experimental Protocols
Reproducible and comparable data rely on standardized experimental protocols.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh 5-10 mg of the purified pyrazole isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[13] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 300, 400, or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.[9][13]
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required. Parameters often include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[9][13]
-
NOESY Acquisition : For the 2D NOESY experiment, use standard pulse programs with a mixing time optimized for the molecule size (typically 500-800 ms) to observe key through-space correlations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the compound (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition : Record a background spectrum of the empty sample holder or pure KBr pellet.[13] Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13] The background is automatically subtracted.
-
Data Analysis : Identify the positions of absorption bands (in cm⁻¹) and correlate them to specific functional groups and bond vibrations.[13]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatography (GC) column if the compound is volatile and thermally stable.
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Analysis : Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Data Analysis : Identify the molecular ion peak (M⁺). Analyze the major fragment ions and propose fragmentation pathways consistent with the suspected regioisomeric structures.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Assessing the Purity of Synthesized 1-tert-butyl-1H-pyrazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, the meticulous verification of purity for synthesized compounds is a cornerstone of reliable and reproducible research. 1-tert-butyl-1H-pyrazole-4-carboxylic acid is a valuable building block in medicinal chemistry, and ensuring its purity is paramount for the integrity of subsequent synthetic steps and the biological activity of final target molecules. This guide provides an objective comparison of various analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and representative data to inform the selection of the most suitable technique for your laboratory's needs.
Introduction to Purity Assessment and Potential Impurities
The synthesis of this compound, often involving the reaction of a pyrazole precursor with a tert-butylating agent and subsequent carboxylation, can potentially introduce several impurities. These may include unreacted starting materials, isomers, by-products from side reactions, and residual solvents. A comprehensive purity assessment, therefore, requires analytical techniques capable of separating and quantifying these potential contaminants with high sensitivity and specificity.
Comparison of Analytical Techniques for Purity Assessment
A multi-pronged approach, leveraging the strengths of orthogonal analytical techniques, is the most robust strategy for purity determination. The following sections detail the principles, protocols, and expected outcomes for the most common methods used in the analysis of small molecules like this compound.
Data Presentation
| Analytical Technique | Principle of Detection | Information Provided | Limit of Detection (LOD) | Throughput | Cost per Sample |
| High-Performance Liquid Chromatography (HPLC) | UV absorbance of the analyte as it elutes from a chromatographic column. | Purity percentage based on peak area, retention time for identification. | ~0.01% | High | Moderate |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio analysis. | Identification of volatile impurities and by-products, molecular weight confirmation. | ~0.001% | High | Moderate-High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | ~0.1% | Low-Moderate | High |
| Quantitative NMR (qNMR) | Comparison of the integral of an analyte signal to that of a certified internal standard. | Absolute purity determination (wt/wt %). | ~0.1% | Low | High |
| Melting Point Analysis | Observation of the temperature range over which the solid compound transitions to a liquid. | Preliminary indication of purity; impurities depress and broaden the melting range. | >1% | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Expected Results: A pure sample of this compound would show a single major peak at a specific retention time. The presence of other peaks would indicate impurities. For a sample with 99.5% purity, the main peak area would be 99.5% of the total integrated area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Derivatization: To increase volatility, the carboxylic acid group can be derivatized. To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
-
GC-MS System and Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed for peaks corresponding to the derivatized product and any volatile impurities. The mass spectrum of the main peak is used to confirm the molecular weight. A library search can be performed to identify unknown impurity peaks.
Expected Results: The main peak in the TIC should correspond to the silylated derivative of this compound. The mass spectrum will show the molecular ion and characteristic fragmentation patterns. For the underivatized compound, a molecular ion peak at m/z 168 would be expected.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Parameters: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to confirm the structure. The presence of unexpected signals may indicate impurities. The ¹³C NMR spectrum provides information on the carbon framework.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 1H, COOH)
-
δ ~8.3 ppm (s, 1H, pyrazole-H)
-
δ ~7.9 ppm (s, 1H, pyrazole-H)
-
δ ~1.6 ppm (s, 9H, t-butyl)
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
-
δ ~163 ppm (C=O)
-
δ ~140 ppm (pyrazole-C)
-
δ ~135 ppm (pyrazole-C)
-
δ ~115 ppm (pyrazole-C)
-
δ ~60 ppm (quaternary C of t-butyl)
-
δ ~29 ppm (CH₃ of t-butyl)
Quantitative NMR (qNMR)
Methodology:
-
Sample and Standard Preparation: Accurately weigh (to 0.01 mg) about 10 mg of the synthesized compound and about 5 mg of a high-purity internal standard (e.g., maleic acid) into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Use a quantitative pulse sequence with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest, typically 30-60 seconds) to ensure full relaxation of all nuclei.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Melting Point Analysis
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.
Expected Results: A pure sample of this compound is expected to have a sharp melting point range. The presence of impurities will cause a depression and broadening of this range.
Visualizing the Workflow and Logic
Caption: Workflow for the synthesis and purity assessment of this compound.
References
A Comprehensive Review of Pyrazole-4-Carboxylic Acids and Their Derivatives: From Promising Pharmacophores to Advanced Materials
An in-depth analysis of the synthesis, biological activities, and material science applications of pyrazole-4-carboxylic acids, providing researchers, scientists, and drug development professionals with a comparative guide to their diverse functionalities.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry. When functionalized with a carboxylic acid group at the 4-position, the resulting pyrazole-4-carboxylic acid and its derivatives exhibit a remarkable breadth of applications, ranging from potent enzyme inhibitors in oncology and mycology to versatile building blocks in materials science. This review summarizes the key applications of these compounds, presenting comparative data, experimental methodologies, and visual representations of their mechanisms of action.
Medicinal Chemistry: Targeting Cancer with Kinase Inhibition
Pyrazole-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[1] These compounds have shown potent cytotoxic effects against a range of cancer cell lines.
A series of novel pyrazole-linked pyrazoline derivatives with a carbothioamide tail were synthesized and evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), a key kinase in many cancers. Several of these compounds demonstrated significant anti-proliferative activity against non-small cell lung cancer (A549), breast cancer (MCF-7), cervical cancer (SiHa), and colon cancer (HCT-116) cell lines.[2]
Table 1: In Vitro Anticancer Activity of Pyrazole-Linked Pyrazoline Derivatives [2]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 6h | A549 (Non-small cell lung) | 9.3 |
| 6j | A549 (Non-small cell lung) | 10.2 |
| Gefitinib (Standard) | A549 (Non-small cell lung) | Not specified in the provided text |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The mechanism of action for many of these anticancer pyrazole derivatives involves the inhibition of signaling pathways critical for cell growth and division. For instance, the inhibition of EGFR disrupts downstream signaling cascades that promote tumor progression.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Protocol: Synthesis of Pyrazole-Linked Pyrazoline Carbothioamides [2]
A general procedure for the synthesis of these anticancer compounds involves a multi-step process:
-
Chalcone Synthesis: Equimolar quantities of an appropriate acetophenone and aldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 12-15 hours. The resulting solid is filtered, washed with cold water, dried, and recrystallized from ethanol.
-
Pyrazoline Synthesis: The chalcone and a substituted phenylhydrazine are refluxed in glacial acetic acid for 8-10 hours. The reaction mixture is then poured into ice-cold water, and the separated solid is filtered, washed, dried, and recrystallized.
-
Carbothioamide Formation: The synthesized pyrazoline is treated with thiosemicarbazide in the presence of a catalytic amount of acid to yield the final pyrazole-linked pyrazoline carbothioamide derivative.
Agricultural Applications: Combating Fungal Pathogens
In agriculture, pyrazole-4-carboxamides are a cornerstone of modern fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs).[3][4] These compounds effectively disrupt the fungal respiratory chain, leading to the inhibition of spore germination and mycelial growth.[3][4] A number of commercial fungicides, including isopyrazam, bixafen, and fluxapyroxad, are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[5]
Numerous studies have focused on synthesizing novel derivatives to broaden the antifungal spectrum and overcome resistance. The antifungal efficacy of these compounds is typically evaluated against a panel of economically important plant pathogens.
Table 2: In Vitro Antifungal Activity (EC50 in µg/mL) of Novel Pyrazole-4-Carboxamide Derivatives [5][6]
| Compound | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Rhizoctonia solani | Colletotrichum orbiculare | Phytophthora infestans | Botrytis cinerea |
| 7ai [6] | 2.24 | 3.21 | 10.29 | 0.37 | - | - | - |
| 9m [5] | - | - | - | 14.40 | 5.50 | 75.54 | - |
| Carbendazim (Control)[6] | - | - | - | 1.00 | - | - | - |
| Boscalid (Control)[5] | - | - | - | >100 | >100 | >100 | >100 |
EC50: The half maximal effective concentration, representing the concentration of a fungicide that is required for 50% inhibition of fungal growth in vitro.
The mode of action of SDHI fungicides is the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which blocks the tricarboxylic acid (TCA) cycle and ultimately depletes the fungal cell of ATP.
Figure 2: Mechanism of action of SDHI fungicides in the mitochondrial respiratory chain.
Experimental Protocol: Mycelium Growth Inhibition Assay [6]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Media Preparation: Potato dextrose agar (PDA) medium is autoclaved and cooled. The stock solutions of the test compounds are added to the molten PDA to achieve the desired final concentrations.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured after a specific incubation period, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
-
EC50 Determination: The EC50 values are calculated by probit analysis of the inhibition data obtained from a series of concentrations.
Materials Science: Building Blocks for Metal-Organic Frameworks
Beyond their biological applications, pyrazole-4-carboxylic acids serve as versatile organic linkers in the construction of metal-organic frameworks (MOFs).[7][8] The combination of the pyrazole ring's coordinating nitrogen atoms and the carboxylate group allows for the formation of robust and porous three-dimensional structures with diverse metal ions.[7][8]
These pyrazole-based MOFs have shown potential in various applications, including:
-
Gas Storage and Separation: The tunable pore size and functionality of these MOFs make them suitable for the selective adsorption of gases.
-
Catalysis: The metal nodes and organic linkers can act as catalytic sites.
-
Sensing: The framework can be designed to interact with specific analytes, leading to a detectable signal.[9]
Figure 3: General schematic for the synthesis of a pyrazole-based Metal-Organic Framework.
Experimental Protocol: General Solvothermal Synthesis of a Pyrazole-Based MOF [8]
-
Reactant Mixture: A pyrazole-4-carboxylic acid derivative and a metal salt (e.g., a nitrate or chloride salt) are dissolved or suspended in a suitable solvent or solvent mixture (e.g., DMF, ethanol, water).
-
Sealing and Heating: The mixture is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated in an oven at a specific temperature (typically between 80 °C and 180 °C) for a period ranging from several hours to a few days.
-
Cooling and Crystal Formation: The autoclave is slowly cooled to room temperature, allowing for the formation of crystals of the MOF.
-
Isolation and Purification: The crystalline product is isolated by filtration, washed with fresh solvent to remove any unreacted starting materials, and then dried under vacuum or in an oven.
-
Characterization: The structure and properties of the resulting MOF are characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, thermogravimetric analysis, and gas adsorption measurements.
References
- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mocedes.org [mocedes.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 1-tert-butyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The routes are evaluated based on their efficiency, step-count, and the nature of the starting materials. Detailed experimental protocols and quantitative data are provided to facilitate informed decisions in a research and development setting.
Route 1: Cyclocondensation of a β-Dicarbonyl Equivalent followed by Hydrolysis
This classical approach builds the pyrazole ring from acyclic precursors, incorporating the carboxylate functionality (in ester form) from the outset.
Experimental Workflow and Logic
cost-benefit analysis of different synthesis methods for 1-tert-butyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes for 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The comparison focuses on key metrics including yield, reaction time, cost of starting materials, and overall process efficiency. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthetic Methods
| Metric | Method A: Hydrolysis of Ethyl Ester | Method B: One-Pot Cyclocondensation |
| Overall Yield | ~70% | ~85% |
| Purity | High (>98%) | High (>97%) |
| Reaction Time | ~6 hours | ~3 hours |
| Cost of Starting Materials | Moderate | Low |
| Process Complexity | Two distinct steps | Single "one-pot" reaction |
| Scalability | Readily scalable | Scalable with optimization |
Method A: Synthesis via Hydrolysis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
This traditional two-step approach involves the initial synthesis of the ethyl ester precursor followed by its hydrolysis to yield the final carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 4-formyl-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as ethanol, add tert-butylhydrazine hydrochloride (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in a mixture of water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.
-
Purification is achieved by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
The purified ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
Potassium hydroxide (2 equivalents) is added, and the mixture is heated to reflux for approximately 3 hours.[1]
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified to a pH of approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.[2]
-
The white solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[2]
Method B: One-Pot Synthesis via Cyclocondensation
This streamlined approach utilizes a "one-pot" reaction, combining the formation of the pyrazole ring and the establishment of the carboxylic acid moiety in a single, efficient process. This method often benefits from microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields.[3]
Experimental Protocol
-
In a microwave-safe vessel, combine ethyl 2-formyl-3-oxobutanoate (1 equivalent), tert-butylhydrazine hydrochloride (1.1 equivalents), and a catalytic amount of acetic acid in ethanol.
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 80°C) for a short duration (e.g., 5-10 minutes).[3]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
A solution of potassium hydroxide (2.5 equivalents) in water is added directly to the reaction mixture.
-
The mixture is then heated to reflux for 2 hours to effect hydrolysis of the intermediate ester.
-
Work-up follows the same acidification and precipitation procedure as described in Method A, Step 2.
Cost-Benefit Analysis
| Parameter | Method A | Method B | Analysis |
| Starting Materials Cost | Moderate. Requires a pre-functionalized pyrazole starting material which can be more expensive. | Low. Utilizes readily available and less expensive acyclic starting materials. | Method B offers a significant cost advantage in terms of raw materials. |
| Solvent & Reagent Cost | Higher due to the two-step process and purification requirements. | Lower due to the one-pot nature and potentially reduced solvent usage. | The streamlined process of Method B leads to lower overall solvent and reagent costs. |
| Labor & Time | More labor-intensive due to the isolation of the intermediate and two separate reaction setups. Total time is approximately 6 hours. | Less labor-intensive with a single reaction setup. Microwave assistance drastically reduces the initial reaction time to minutes, with a total time of around 3 hours.[3] | Method B provides substantial savings in terms of time and labor, increasing overall laboratory throughput. |
| Yield & Purity | Generally provides high purity after two steps, with a cumulative yield of around 70%. | Can achieve higher overall yields (around 85%) and high purity, often without the need for extensive purification of intermediates.[3] | The one-pot nature of Method B often leads to higher overall yields. |
| Environmental Impact | Generates more waste due to the two-step process and chromatographic purification. | More environmentally friendly ("greener") due to the one-pot design, reduced reaction times, and potentially less solvent waste. | Method B aligns better with the principles of green chemistry. |
Logical Workflow for Synthesis Comparison
Caption: Comparative workflow of two synthetic routes to the target molecule.
Conclusion
For the synthesis of this compound, the One-Pot Cyclocondensation (Method B) emerges as the more advantageous route. Its primary benefits lie in the lower cost of starting materials, significantly reduced reaction time (especially with microwave assistance), higher overall yield, and simpler operational workflow. While the traditional hydrolysis route (Method A) is a reliable and well-established procedure, its two-step nature makes it more time-consuming and less cost-effective for larger-scale production or high-throughput synthesis campaigns.
Researchers and drug development professionals are encouraged to consider the one-pot approach for a more efficient and economical synthesis of this important pyrazole derivative.
References
Safety Operating Guide
Safe Disposal of 1-tert-butyl-1H-pyrazole-4-carboxylic acid: A Procedural Guide
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-tert-butyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following protocols are based on established safety principles for handling pyrazole derivatives and carboxylic acids.
Hazard Assessment and Classification
While specific toxicological data for this compound may not be extensively available, the structural motifs—a pyrazole ring and a carboxylic acid group—necessitate a cautious approach. Structurally similar compounds often exhibit hazardous properties.[1][2][3][4][5][6] Therefore, it is imperative to treat this compound as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][4][7]
Hazard Summary of Structurally Related Pyrazole and Carboxylic Acid Compounds:
| Hazard Classification | Description | Source Compounds |
| Harmful if Swallowed | Acute oral toxicity. | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[3] |
| Skin Irritation | Causes irritation upon skin contact. | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 5-Tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid[3][8] |
| Serious Eye Irritation | Causes serious irritation upon eye contact. | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 1-Tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid[3][6] |
| Respiratory Irritation | May cause irritation to the respiratory tract upon inhalation. | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 5-Tert-butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester[3][5] |
This table summarizes hazard data from similar chemical compounds to inform the handling and disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal workflow is critical. The following procedure outlines the necessary steps from waste generation to final disposal.
Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, chemically compatible waste container.[1] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, gloves, and absorbent pads, must be placed in the same dedicated solid waste container.[1]
-
Incompatible Materials: Store this acidic compound away from bases, strong oxidizing agents, and reducing agents to prevent chemical reactions.[4][9][10]
Container Selection and Labeling
-
Container Choice: Use a container that is in good condition, constructed of a material compatible with carboxylic acids (e.g., High-Density Polyethylene - HDPE), and has a secure, tight-fitting lid.[2][9] The container should not be filled to more than 75-90% capacity to allow for headspace.[2][10]
-
Labeling: The container must be clearly labeled. The label should include:
Waste Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1][2]
-
This area must be well-ventilated and away from sources of ignition and incompatible materials.[1][7]
-
Ensure the container is stored in secondary containment to prevent spills.[11]
Arranging for Disposal
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department or a similar administrative body.[1][11]
-
The ultimate disposal must be handled by a licensed professional waste disposal company.[1] The most common and recommended method for organic compounds of this nature is high-temperature incineration.[1][3]
Empty Container Disposal
-
Original containers that are completely empty can be decontaminated by triple rinsing with a suitable solvent.[7]
-
The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also require collection depending on local regulations.
-
After proper decontamination, the container can be offered for recycling or disposed of as regular waste, often after being punctured to prevent reuse.[7]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
This document provides operational and disposal guidance. As such, experimental protocols are not applicable. Researchers should always consult their institution's specific chemical hygiene plan and EHS guidelines before handling any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling 1-tert-butyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-tert-butyl-1H-pyrazole-4-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from closely related pyrazole and carboxylic acid derivatives indicate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is also harmful if swallowed.[2][3] Therefore, a cautious approach and the use of appropriate personal protective equipment are essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4][5] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[6][7] |
| Body Protection | Laboratory coat | A Nomex® or similar flame-resistant lab coat that is fully buttoned is recommended.[4] |
| Respiratory Protection | N95 or N-100 particle mask | Use in well-ventilated areas.[1][2] A chemical cartridge-type respirator is necessary for large spills.[6] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot.[4] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (unused chemical, contaminated disposables) | Labeled, sealed, and chemically compatible container | Dispose of as hazardous chemical waste through your institution's environmental health and safety office.[1][2] |
| Liquid Waste (solutions containing the chemical) | Labeled, sealed, and chemically compatible container | Dispose of as hazardous chemical waste. Do not pour down the drain.[1] |
| Contaminated Sharps | Puncture-resistant sharps container | Dispose of through the appropriate medical or chemical waste stream. |
| Empty Containers | Original container or designated waste container | Triple rinse with a suitable solvent, puncture the container to prevent reuse, and dispose of according to institutional guidelines.[9] |
Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][9] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1][9] If breathing is difficult, give oxygen.[9] Seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.[9] |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a suitable disposal container.[1] For large spills, contact your institution's emergency response team.[8] |
References
- 1. aksci.com [aksci.com]
- 2. biosynth.com [biosynth.com]
- 3. aaronchem.com [aaronchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pppmag.com [pppmag.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
